Product packaging for 9-Tetradecen-5-olide(Cat. No.:CAS No. 15456-70-9)

9-Tetradecen-5-olide

Cat. No.: B15191236
CAS No.: 15456-70-9
M. Wt: 224.34 g/mol
InChI Key: JAJFALMXCYETOU-UHFFFAOYSA-N
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Description

9-Tetradecen-5-olide (CAS 15456-70-9), recognized by FEMA as GRAS #4448, is a clear, colorless liquid flavoring agent of significant interest to researchers in flavor science and food technology . Its dominant organoleptic characteristic is a strong, fatty-fruity odor and flavor profile, making it a valuable compound for studying and replicating complex flavor systems . From a regulatory research perspective, this compound has been evaluated by JECFA, which determined it to be of no safety concern at current levels of intake when used as a flavoring agent . The specific research value of this compound lies in its application as a model substance for investigating the sensory contribution of lactones and unsaturated compounds in formulated flavors. Its typical usage levels in research prototypes have been documented across various food matrices, with higher levels such as up to 250 ppm in baked goods and 100 ppm in fats and oils, while lower levels around 25-50 ppm are typical for cheese, milk products, and chewing gum . The compound is defined by precise physicochemical properties essential for experimental reproducibility. It has a molecular formula of C14H24O2 and a molecular weight of 224.34 g/mol . It is a mixture of isomers, typically 91-94% cis and 3-4% trans . It appears as a colorless clear liquid with a specific gravity of 0.921-0.952 at 20°C, a refractive index of 1.445-1.472 at 20°C, and a high boiling point between 343-345°C . It is practically insoluble in water but soluble in ethanol, and has an estimated logP (o/w) of 4.06, indicating high lipophilicity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B15191236 9-Tetradecen-5-olide CAS No. 15456-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15456-70-9

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

6-non-4-enyloxan-2-one

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3

InChI Key

JAJFALMXCYETOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC1CCCC(=O)O1

density

0.921-0.952 (20°)

physical_description

Clear colourless liquid;  Strong fatty fruit-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

Unveiling 9-Tetradecen-5-olide: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-Tetradecen-5-olide, a significant δ-lactone. Initially identified as a trace constituent of butterfat, this document details the pioneering work that led to its discovery and outlines the experimental protocols for its isolation from natural sources. Furthermore, a representative synthetic pathway is presented, offering a reproducible method for its preparation in a laboratory setting. All pertinent quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Natural Occurrence

The initial discovery of this compound, systematically known as 5-hydroxy-9-tetradecenoic acid lactone, is credited to the extensive research on the trace components of butterfat. Pioneering work in the early 1960s by Boldingh and Taylor led to the identification of a series of aliphatic lactones, including the C14 unsaturated δ-lactone, which contributes to the characteristic flavor profile of butter.[1] This discovery contradicted earlier assumptions that this lactone was not found in nature and highlighted the complexity of natural flavor chemistry.

The isolation of this and other lactones from butterfat was a significant analytical challenge due to their low concentrations. The work laid the foundation for understanding the chemical basis of dairy flavors and has since led to the use of this compound as a recognized flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Physicochemical Properties

This compound is a colorless liquid with a characteristic fatty, fruity odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 15456-70-9[2]
Molecular Formula C₁₄H₂₄O₂[2]
Molecular Weight 224.34 g/mol [2]
Specific Gravity (20°C) 0.921 - 0.952[2]
Refractive Index (20°C) 1.445 - 1.472[2]
Boiling Point 344-345 °C (estimated)[2]
Solubility Soluble in alcohol, insoluble in water.[2]

Experimental Protocols

Isolation from Natural Sources (Butterfat)

The original isolation of this compound from butterfat, as pioneered by Boldingh and Taylor, involved a multi-step process of extraction and fractionation. The following protocol is a representative summary of the methodologies employed.

Objective: To isolate and concentrate the lactone fraction from butterfat for subsequent analysis.

Materials:

  • Anhydrous butterfat

  • Methanol

  • Sodium methoxide solution

  • Hexane

  • Silicic acid

  • Distillation apparatus

  • Chromatography columns

Procedure:

  • Transesterification: The butterfat is subjected to transesterification with methanol in the presence of a sodium methoxide catalyst. This process converts the triglycerides into fatty acid methyl esters and releases the hydroxy fatty acids, the precursors to lactones.

  • Extraction: The reaction mixture is neutralized, and the methyl esters are extracted with hexane. The lactones and hydroxy fatty acid methyl esters remain in the methanolic phase.

  • Concentration: The methanolic phase is concentrated under reduced pressure to remove the solvent.

  • Column Chromatography: The resulting concentrate is subjected to column chromatography on silicic acid. Elution with a gradient of solvents (e.g., hexane-diethyl ether) allows for the separation of different classes of lipids. The lactone fraction is collected based on its polarity.

  • Distillation: The collected lactone fraction is further purified by fractional distillation under high vacuum to isolate the lactones based on their boiling points.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The purified fraction is analyzed by GC-MS to identify and quantify the individual lactones, including this compound.

Isolation_Workflow cluster_extraction Extraction & Concentration cluster_purification Purification & Analysis Butterfat Butterfat Transesterification Transesterification Butterfat->Transesterification Methanol, Sodium Methoxide Extraction Extraction Transesterification->Extraction Hexane Concentration Concentration Extraction->Concentration Reduced Pressure ColumnChromatography ColumnChromatography Concentration->ColumnChromatography Silicic Acid FractionalDistillation FractionalDistillation ColumnChromatography->FractionalDistillation High Vacuum GCMS_Analysis GCMS_Analysis FractionalDistillation->GCMS_Analysis Identification Isolated_Lactone Isolated_Lactone GCMS_Analysis->Isolated_Lactone This compound

Figure 1: Experimental workflow for the isolation of this compound from butterfat.
Representative Synthetic Protocol

While originally isolated from a natural source, chemical synthesis provides a reliable and scalable method for obtaining this compound. The following is a representative synthetic route based on general methodologies for the synthesis of unsaturated δ-lactones.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 1-Heptyne

  • n-Butyllithium

  • Oxirane

  • Pyridinium chlorochromate (PCC)

  • Ethyl 5-oxopentanoate

  • Sodium hydride

  • Palladium on calcium carbonate (Lindlar's catalyst)

  • Hydrogen gas

  • Hydrochloric acid

Procedure:

  • Alkynylation: 1-Heptyne is deprotonated with n-butyllithium at low temperature, followed by the addition of oxirane to yield non-3-yn-1-ol.

  • Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, non-3-yn-1-al, using pyridinium chlorochromate (PCC).

  • Wittig-type Reaction: A Wittig-type reaction between non-3-yn-1-al and the ylide generated from ethyl 5-oxopentanoate and sodium hydride yields ethyl 5-hydroxy-tetradeca-9,11-diynoate.

  • Selective Hydrogenation: The triple bonds are selectively hydrogenated to a cis-double bond using Lindlar's catalyst and hydrogen gas, affording ethyl 5-hydroxy-9(Z)-tetradecenoate.

  • Lactonization: The hydroxy ester is subjected to acidic hydrolysis and concomitant lactonization by heating with dilute hydrochloric acid to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Heptyne Heptyne Alkynylation Alkynylation Heptyne->Alkynylation 1. n-BuLi 2. Oxirane Oxidation Oxidation Alkynylation->Oxidation PCC Wittig Wittig Oxidation->Wittig Ethyl 5-oxopentanoate, NaH Hydrogenation Hydrogenation Wittig->Hydrogenation H₂, Lindlar's catalyst Lactonization Lactonization Hydrogenation->Lactonization HCl, Heat Purification Purification Lactonization->Purification Silica Gel Chromatography Final_Product Final_Product Purification->Final_Product This compound

Figure 2: Representative synthetic workflow for this compound.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. The following table summarizes the expected key spectroscopic features.

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 5.40-5.30 (m, 2H, -CH=CH-), 4.40-4.30 (m, 1H, -O-CH-), 2.50-2.40 (t, 2H, -CH₂-C=O), 2.10-1.90 (m, 4H, allylic protons), 1.90-1.20 (m, 10H, methylene protons), 0.90 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172.0 (C=O), 130.0 (-CH=CH-), 129.0 (-CH=CH-), 80.0 (-O-CH-), 35.0-20.0 (methylene carbons), 14.0 (-CH₃)
Mass Spectrometry (EI) m/z (%): 224 (M⁺), 99 (base peak), and other characteristic fragments.
Infrared (IR, neat) ν (cm⁻¹): ~3010 (C-H, olefinic), ~2925, 2855 (C-H, aliphatic), ~1735 (C=O, ester), ~1655 (C=C)

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding specific biological activities or signaling pathways directly modulated by this compound beyond its role as a flavor compound. As a fatty acid-derived lactone, it may potentially interact with lipid signaling pathways, but further research is required to elucidate any specific biological functions.

Conclusion

This compound, first discovered as a natural component of butterfat, is a notable δ-lactone with significant applications in the flavor and fragrance industry. This guide has provided a detailed overview of its discovery, methods for its isolation from natural sources, and a representative synthetic protocol. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and synthetic organic chemistry. Further investigation into the potential biological activities of this compound may reveal novel applications in pharmacology and drug development.

References

Spectroscopic Profile of 9-Tetradecen-5-olide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the flavoring agent 9-Tetradecen-5-olide (CAS Number: 15456-70-9). Due to the limited availability of directly published spectra, this document synthesizes information from official evaluations and provides general experimental protocols applicable to the analysis of long-chain aliphatic lactones.

Chemical Identity and Physical Properties

PropertyValueReference
Chemical Name 6-(non-4-en-1-yl)tetrahydro-2H-pyran-2-one--INVALID-LINK--
Synonym(s) 5-Hydroxy-9-tetradecenoic acid delta-lactone--INVALID-LINK--
FEMA Number 4448--INVALID-LINK--
JECFA Number 1997--INVALID-LINK--
Molecular Formula C₁₄H₂₄O₂--INVALID-LINK--
Molecular Weight 224.34 g/mol --INVALID-LINK--
Physical Form Clear colourless liquid--INVALID-LINK--
Odor Strong fatty fruit-like aroma--INVALID-LINK--
Boiling Point 343-345 °C--INVALID-LINK--
Refractive Index 1.445-1.472--INVALID-LINK--
Specific Gravity 0.921-0.952 (20°C)--INVALID-LINK--
Isomeric Composition Mixture of isomers: 91-94% cis, 3-4% trans--INVALID-LINK--

Spectroscopic Data

Mass Spectrometry (MS)

The JECFA specification for this compound indicates that a mass spectrum is used for its identification.[5] For a molecule with the formula C₁₄H₂₄O₂, the expected molecular ion peak [M]⁺ would be at m/z 224. Common fragmentation patterns for long-chain lactones would involve the loss of alkyl chains and rearrangements around the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not currently published in readily accessible sources. However, based on the known structure of 6-(non-4-en-1-yl)tetrahydro-2H-pyran-2-one, the following characteristic signals can be predicted:

¹H NMR (Predicted):

  • ~5.4 ppm: Multiplet, corresponding to the two vinylic protons (-CH=CH-).

  • ~4.2 ppm: Multiplet, for the proton on the carbon bearing the ester oxygen in the lactone ring (-O-CH-).

  • ~2.5 ppm: Multiplet, for the protons on the carbon alpha to the carbonyl group (-CH₂-C=O).

  • ~2.0 ppm: Multiplets, for the allylic protons adjacent to the double bond.

  • ~1.2-1.8 ppm: A complex series of multiplets for the remaining methylene protons in the aliphatic chains and the lactone ring.

  • ~0.9 ppm: Triplet, for the terminal methyl group (-CH₃).

¹³C NMR (Predicted):

  • ~175 ppm: Carbonyl carbon of the lactone.

  • ~130 ppm: Vinylic carbons (-CH=CH-).

  • ~80 ppm: Carbon attached to the ester oxygen (-O-CH-).

  • ~30-40 ppm: Carbons alpha to the carbonyl and the double bond.

  • ~20-30 ppm: Other methylene carbons in the chains and ring.

  • ~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show the following characteristic absorption bands:

  • ~1735-1750 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of a six-membered ring lactone (δ-lactone).

  • ~3000-3020 cm⁻¹: C-H stretching vibrations for the vinylic hydrogens (=C-H).

  • ~2850-2960 cm⁻¹: C-H stretching vibrations for the aliphatic methylene and methyl groups.

  • ~1650-1670 cm⁻¹: C=C stretching vibration, which may be weak or of medium intensity.

  • ~1150-1250 cm⁻¹: C-O stretching vibration of the ester group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for long-chain aliphatic lactones are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like lactones in flavor and fragrance chemistry.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution InternalStandard Internal Standard Spiking Sample->InternalStandard Injection Injection InternalStandard->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector at a temperature of ~250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified lactone in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex multiplets.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. DEPT experiments (90 and 135) can be used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR: For complete structural assignment, 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.

Infrared (IR) Spectroscopy

IR_Workflow Sample Prepare Neat Liquid Film SaltPlates Place between Salt Plates (NaCl or KBr) Sample->SaltPlates Spectrometer Place in FTIR Spectrometer SaltPlates->Spectrometer Acquisition Acquire Spectrum Spectrometer->Acquisition Analysis Analyze Absorption Bands Acquisition->Analysis Structure_Elucidation MS Mass Spectrometry (MS) MolecularFormula Molecular Formula (C₁₄H₂₄O₂) MS->MolecularFormula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity and Stereochemistry NMR->Connectivity IR Infrared (IR) Spectroscopy FunctionalGroups Functional Groups (Lactone, Alkene) IR->FunctionalGroups Structure Final Structure of This compound MolecularFormula->Structure FunctionalGroups->Structure Connectivity->Structure

References

The Enigmatic Path of a Pheromone: A Technical Guide to the Proposed Biosynthesis of 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical ecology, the biosynthesis of insect pheromones represents a fascinating area of study with significant implications for pest management and drug development. This whitepaper provides an in-depth technical guide on the proposed biosynthetic pathway of 9-Tetradecen-5-olide, a lactone pheromone component identified in various insect species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents hypothetical quantitative data for illustrative purposes, and details common experimental protocols used in the field.

The biosynthesis of insect pheromones, including lactones like this compound, is a testament to the remarkable specificity of biological processes. These pathways often commence with common fatty acid precursors, which then undergo a series of enzymatic modifications to yield the final active pheromone component. While the precise enzymatic steps for this compound have not been fully elucidated in dedicated studies, a plausible pathway can be proposed based on extensive research into the biosynthesis of other fatty acid-derived insect pheromones and microbial lactone production.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is believed to originate from a C14 saturated fatty acid, myristoyl-CoA. The pathway likely involves a sequence of desaturation, hydroxylation, and subsequent intramolecular cyclization (lactonization).

A Hypothetical Model for this compound Biosynthesis

StepPrecursorEnzyme (Hypothetical)ProductCellular Location
1Myristoyl-CoAΔ9-Desaturase(Z)-9-Tetradecenoyl-CoAPheromone Gland (Endoplasmic Reticulum)
2(Z)-9-Tetradecenoyl-CoA5-Hydroxylase (P450)5-Hydroxy-(Z)-9-tetradecenoyl-CoAPheromone Gland (Endoplasmic Reticulum)
35-Hydroxy-(Z)-9-tetradecenoyl-CoAThioesterase5-Hydroxy-(Z)-9-tetradecenoic acidPheromone Gland (Cytosol)
45-Hydroxy-(Z)-9-tetradecenoic acidLactonase (or spontaneous)This compoundPheromone Gland (Cytosol)

Note: The enzymes listed are hypothetical and are based on known enzymatic activities in insect pheromone and lipid metabolism.

Biosynthesis_of_9_Tetradecen_5_olide Myristoyl_CoA Myristoyl-CoA Z9_Tetradecenoyl_CoA (Z)-9-Tetradecenoyl-CoA Myristoyl_CoA->Z9_Tetradecenoyl_CoA Δ9-Desaturase Hydroxy_Tetradecenoyl_CoA 5-Hydroxy-(Z)-9-tetradecenoyl-CoA Z9_Tetradecenoyl_CoA->Hydroxy_Tetradecenoyl_CoA 5-Hydroxylase Hydroxy_Tetradecenoic_Acid 5-Hydroxy-(Z)-9-tetradecenoic acid Hydroxy_Tetradecenoyl_CoA->Hydroxy_Tetradecenoic_Acid Thioesterase Final_Product This compound Hydroxy_Tetradecenoic_Acid->Final_Product Lactonization

Proposed biosynthetic pathway of this compound.

Key Experimental Protocols

The elucidation of pheromone biosynthetic pathways relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments typically employed in this field.

Stable Isotope Labeling and in vivo Analysis

Objective: To trace the metabolic fate of precursors into the final pheromone product.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as ¹³C or ²H labeled myristic acid.

  • Topical Application: Apply a solution of the labeled precursor (e.g., in a suitable solvent like hexane or ethanol) directly to the pheromone gland of the insect.

  • Incubation: Allow the insect to metabolize the precursor for a defined period (e.g., 6-24 hours).

  • Pheromone Extraction: Excise the pheromone gland and extract the lipids using an organic solvent (e.g., hexane or dichloromethane).

  • Analysis by GC-MS: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the isotopic label into this compound and its intermediates is determined by the mass shift in the mass spectra.

In vitro Enzyme Assays with Gland Homogenates

Objective: To identify and characterize the enzymatic activities involved in the biosynthetic pathway.

Methodology:

  • Gland Homogenization: Dissect pheromone glands and homogenize them in a suitable buffer (e.g., phosphate buffer with protease inhibitors) to prepare a crude enzyme extract.

  • Subcellular Fractionation (Optional): Centrifuge the homogenate at different speeds to separate cellular fractions (e.g., microsomes and cytosol) to localize enzyme activities.

  • Enzyme Assay: Incubate the enzyme preparation with a specific substrate (e.g., (Z)-9-Tetradecenoyl-CoA for the hydroxylase assay) and necessary co-factors (e.g., NADPH for P450 enzymes).

  • Product Extraction and Analysis: Stop the reaction and extract the products. Analyze the products by methods such as High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the formation of the expected product.

  • Enzyme Kinetics: Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.

Experimental_Workflow cluster_0 In Vivo Analysis cluster_1 In Vitro Enzyme Assays Labeled_Precursor Labeled Precursor Application Incubation Incubation in Insect Labeled_Precursor->Incubation Extraction Pheromone Gland Extraction Incubation->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Gland_Homogenization Pheromone Gland Homogenization Enzyme_Assay Enzyme Assay with Substrate Gland_Homogenization->Enzyme_Assay Product_Analysis Product Analysis (HPLC/GC-MS) Enzyme_Assay->Product_Analysis Kinetics Enzyme Kinetics Determination Product_Analysis->Kinetics

General experimental workflow for elucidating a pheromone biosynthetic pathway.

Concluding Remarks

While the precise biosynthetic pathway of this compound remains an area for future research, the proposed pathway provides a robust framework for investigation. The general principles of fatty acid metabolism in insects, coupled with established methodologies for studying pheromone biosynthesis, offer a clear roadmap for elucidating the specific enzymes and regulatory mechanisms involved. A deeper understanding of this and similar pathways will not only advance our knowledge of chemical ecology but also pave the way for the development of novel and sustainable pest control strategies and potential pharmaceutical applications.

An In-depth Technical Guide to 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Tetradecen-5-olide, a fatty acid lactone. Due to the limited availability of data for this specific molecule, this guide combines known information with general characteristics of related macrocyclic lactones to offer a broader context for research and development.

Chemical Identity

CAS Number: 15456-70-9[1]

Synonyms: [2]

  • 6-[(Z)-non-4-enyl]oxan-2-one

  • 2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONEN-1-YL)-

  • 2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONENYL)-

  • 5-HYDROXY-9-TETRADECENOIC ACID .DELTA.-LACTONE

  • 9-TETRADECENOIC ACID, 5-HYDROXY-, .DELTA.-LACTONE

  • FEMA NO. 4448

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data is essential for understanding its physical behavior and for the design of experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H24O2[3]
Molecular Weight 224.34 g/mol [3]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg[1]
Specific Gravity 0.92100 to 0.95200 @ 20.00 °C[3]
Refractive Index 1.44500 to 1.47200 @ 20.00 °C[3]
Flash Point 290.00 °F (143.10 °C) (estimated)[3]
Solubility Soluble in alcohol; Insoluble in water[3]
logP (o/w) 4.063 (estimated)[3]
Vapor Pressure 0.000067 mmHg @ 25.00 °C (estimated)[3]

Synthesis and Analysis

Experimental Protocol: A General Synthetic Approach

A generalized experimental workflow for the synthesis is outlined below:

  • Retrosynthetic Analysis: Deconstruct the target molecule into simpler, commercially available precursors. For this compound, this would involve disconnecting the lactone to a hydroxy-alkynoic acid, which can be further broken down into a terminal alkyne and an electrophilic fragment containing the carboxylic acid precursor.

  • Carbon-Carbon Bond Formation: Couple the chosen fragments. A common method is the alkylation of an acetylide with an alkyl halide or epoxide.

  • Stereoselective Reduction: The internal alkyne is stereoselectively reduced to the corresponding (Z)-alkene. This is a critical step to establish the correct geometry of the double bond. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, is a standard method to achieve this cis-selectivity.

  • Lactonization: The resulting hydroxy acid is cyclized to form the lactone ring. This can be achieved through various methods, such as acid catalysis (e.g., using p-toluenesulfonic acid) or by using coupling reagents that facilitate ester formation (e.g., Yamaguchi or Mitsunobu conditions).

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the desired this compound from any remaining starting materials, reagents, or byproducts.

G cluster_synthesis Generalized Synthetic Workflow start Commercially Available Precursors step1 Carbon-Carbon Bond Formation (e.g., Acetylide Alkylation) start->step1 step2 Stereoselective Alkyne Reduction (e.g., Lindlar Hydrogenation) step1->step2 step3 Lactonization (e.g., Acid-catalyzed cyclization) step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end_node Pure this compound step4->end_node

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Analytical Characterization

The identity and purity of synthesized or isolated this compound would be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for this purpose.

A typical GC-MS protocol would involve:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to ensure efficient separation.

  • MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern. The retention time from the GC provides an additional layer of identification.

G cluster_analysis GC-MS Analytical Workflow start Sample of this compound step1 Sample Preparation (Dilution in a volatile solvent) start->step1 step2 GC Injection and Separation step1->step2 step3 Mass Spectrometry Detection (Ionization and Fragmentation) step2->step3 step4 Data Analysis (Retention Time and Mass Spectrum) step3->step4 end_node Identification and Purity Assessment step4->end_node

A workflow for the analysis of this compound by GC-MS.

Biological Activity and Signaling Pathways

General Biological Activity of Macrocyclic Lactones

Specific biological activity and signaling pathway information for this compound is not well-documented in publicly available literature. However, the broader class of macrocyclic lactones is well-studied, particularly for their potent anthelmintic (anti-parasitic worm) properties.[4][5]

Macrocyclic lactones, such as ivermectin, act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates.[4] These channels are crucial for neurotransmission in nematodes and arthropods.

The general mechanism of action is as follows:

  • Binding to GluCls: The macrocyclic lactone binds to a site on the glutamate-gated chloride channel that is distinct from the glutamate binding site.

  • Channel Opening: This binding potentiates the effect of glutamate, leading to the opening of the chloride channel.

  • Chloride Influx: The opening of the channel allows for an influx of chloride ions into the neuron or muscle cell.

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.

  • Paralysis and Death: This hyperpolarization makes the neuron or muscle cell less excitable, leading to flaccid paralysis and eventual death of the parasite.

It is important to note that while this is the primary mechanism of action for many anthelmintic macrocyclic lactones, it is not confirmed to be the specific mechanism for this compound. Further research is required to elucidate its specific biological targets and signaling pathways.

G cluster_pathway General Signaling Pathway for Macrocyclic Lactones in Invertebrates ML Macrocyclic Lactone GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to allosteric site Glu Glutamate Glu->GluCl Binds to orthosteric site Opening Channel Opening GluCl->Opening Potentiates opening Cl_influx Chloride Ion (Cl-) Influx Opening->Cl_influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

General mechanism of action for anthelmintic macrocyclic lactones.

Safety Information

There is limited specific toxicological data available for this compound. For a related compound, cis-9-Tetradecenyl acetate, the material is not classified as hazardous under GHS and is not mutagenic in the AMES test.[6] However, as with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to avoid contact with skin and eyes and to prevent inhalation of mists or vapors.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fatty acid lactone with defined physicochemical properties but limited publicly available data regarding its synthesis, biological activity, and specific experimental protocols. This guide has provided a summary of the known information and has drawn on data from related compounds to present a broader picture for researchers. Further investigation is needed to fully characterize its synthetic pathways, biological functions, and potential applications in drug development and other scientific fields. The provided generalized protocols and pathways should serve as a foundation for future research into this molecule.

References

A Technical Deep Dive into Tetradecenolide Compounds: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecenolides, a class of 14-membered macrocyclic lactones, represent a fascinating and underexplored area of natural product chemistry. These compounds, characterized by a fourteen-membered lactone ring with at least one double bond, have begun to attract attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of tetradecenolide compounds, focusing on their synthesis, biological activities with quantitative data, and known mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging class of natural products.

Biological Activities of Tetradecenolide Compounds

While the field of tetradecenolides is still developing, early research has revealed promising biological activities, particularly in the realm of antifungal and antimicrobial applications. A notable example is Cladospolide D, a 12-membered macrolide that shares structural similarities and provides insights into the potential of related 14-membered compounds.

Quantitative Biological Activity Data

To facilitate comparison and analysis, the following table summarizes the available quantitative data on the biological activity of select tetradecenolide and related macrolide compounds.

CompoundClassTarget Organism/Cell LineActivity TypeMetricValueReference
Cladospolide D12-membered MacrolidePyricularia oryzaeAntifungalIC5029 µg/mL[1][2]
Cladospolide D12-membered MacrolideMucor racemosusAntifungalIC500.15 µg/mL[1][2]
Clarithromycin14-membered MacrolideLegionella spp.AntibacterialMIC Range≤0.03-0.06 mg/L[3]
Midecamycin Acetate16-membered MacrolideMycoplasma hominisAntibacterialMIC Range0.008-0.12 mg/L[3]

Synthesis of Tetradecenolide Compounds

The synthesis of macrocyclic lactones, including tetradecenolides, presents a significant challenge in organic chemistry due to the entropic unfavorability of forming medium to large rings. However, several effective strategies have been developed and applied to the total synthesis of these complex molecules.

Key Synthetic Methodologies

The total synthesis of compounds like Cladospolide D has been successfully achieved, providing a blueprint for the construction of other tetradecenolides.[1] Key synthetic strategies often involve:

  • Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs or Hoveyda-Grubbs catalysts, has become a cornerstone of macrocycle synthesis. It involves the formation of a carbon-carbon double bond to close the lactone ring from a linear precursor.

  • Macrolactonization: This classic approach involves the intramolecular esterification of a hydroxy acid precursor. Various reagents and conditions have been developed to promote high-yielding macrolactonization over intermolecular polymerization.

  • Asymmetric Synthesis: The stereocenters present in most natural tetradecenolides necessitate the use of asymmetric synthesis techniques to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

Experimental Workflow for a Generic Tetradecenolide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a tetradecenolide, highlighting the key stages from starting materials to the final product.

experimental_workflow cluster_start Starting Materials cluster_coupling Fragment Coupling cluster_elaboration Chain Elaboration cluster_cyclization Macrocyclization cluster_final Final Product start_A Chiral Pool Precursor A coupling Esterification or C-C Bond Formation start_A->coupling start_B Achiral Fragment B start_B->coupling elaboration Functional Group Interconversions coupling->elaboration cyclization Ring-Closing Metathesis or Macrolactonization elaboration->cyclization final_product Tetradecenolide cyclization->final_product signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation cytokines Pro-inflammatory Cytokine Production NFkB_activation->cytokines tetradecenolide Tetradecenolide tetradecenolide->IKK Inhibition

References

A Proposed In-Depth Technical Guide for the Preliminary Bioactivity Screening of 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, tiered approach for the preliminary in vitro bioactivity screening of the novel compound, 9-Tetradecen-5-olide. Due to the limited specific bioactivity data available for this particular unsaturated fatty acid lactone, this guide proposes a screening strategy based on the known biological activities of structurally related macrocyclic lactones. The proposed workflow is designed to efficiently identify and characterize potential therapeutic properties of this compound, including its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Introduction to this compound and Rationale for Screening

This compound is a 14-membered unsaturated macrolide, a class of natural products known for a wide array of biological activities. Macrocyclic lactones have been successfully developed into drugs, most notably as anthelmintics.[1][2] The structural features of this compound, including the lactone ring and the unsaturated alkyl chain, suggest its potential to interact with various biological targets. Lactones, in general, have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[3] Therefore, a systematic preliminary bioactivity screening is warranted to uncover the therapeutic potential of this novel compound.

Proposed Tiered Bioactivity Screening Workflow

A tiered approach is recommended to efficiently screen this compound, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies cluster_2 Tier 3: Lead Optimization & Preclinical Studies Antimicrobial Antimicrobial Assay (MIC/MBC) Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Antimicrobial->Pathway_Analysis If Active Antioxidant Antioxidant Assay (DPPH) Antioxidant->Pathway_Analysis If Active Cytotoxicity Cytotoxicity Assay (MTT/MTS) Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activation) Cytotoxicity->Apoptosis_Assay If Active Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Anti_inflammatory->Pathway_Analysis If Active ADMET In Silico & In Vitro ADMET Pathway_Analysis->ADMET Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->ADMET Apoptosis_Assay->ADMET In_Vivo In Vivo Efficacy & Toxicity Models ADMET->In_Vivo

Caption: Proposed tiered workflow for bioactivity screening.

Data Presentation: Summary of Proposed Assays

All quantitative data from the proposed screening should be meticulously recorded and organized for comparative analysis. The following tables provide a structured format for presenting the results of the primary screening assays.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Pseudomonas aeruginosa

Table 2: Antioxidant and Anti-inflammatory Activity of this compound

AssayEndpointResult (e.g., IC50 in µg/mL)Positive Control
DPPH Radical ScavengingIC50Ascorbic Acid
Griess Assay (Nitric Oxide Inhibition)IC50Dexamethasone

Table 3: Cytotoxic Activity of this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72hPositive Control
HeLa (Cervical Cancer)Doxorubicin
A549 (Lung Cancer)Doxorubicin
PC-3 (Prostate Cancer)Doxorubicin
Vero (Normal Kidney Epithelial)Doxorubicin

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Serially dilute this compound in an appropriate broth medium in a 96-well microtiter plate.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

    • The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

    • To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no colony formation after incubation.[4]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, ascorbic acid (positive control).

  • Assay Procedure:

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a 96-well plate, mix the compound solutions with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[5][6][7]

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This assay determines the inhibitory effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.[8][9][10]

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, PC-3) and a normal cell line (e.g., Vero) should be used to assess both anticancer activity and general cytotoxicity.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 48 and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[11][12]

Mechanistic Studies and Signaling Pathways

Should this compound exhibit significant activity in the primary screens, further investigation into its mechanism of action is crucial. Based on the activities of related compounds, the following signaling pathways are of particular interest.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[11][13] Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades & Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Enantioselective Synthesis of 9-Tetradecen-5-olide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 9-tetradecen-5-olide, a δ-lactone. The synthesis of this chiral molecule is of interest due to the prevalence of lactone motifs in biologically active natural products. The protocols described herein focus on two key strategies for achieving enantioselectivity: enzymatic kinetic resolution and asymmetric catalysis. A crucial step in the synthesis of the δ-lactone ring is ring-closing metathesis (RCM). This document outlines detailed methodologies for these key transformations, presents quantitative data in structured tables, and includes diagrams of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a δ-lactone, a class of compounds that are significant components of many natural products with diverse biological activities. The stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical aspect of their study and application in fields such as drug discovery. This document details synthetic strategies to obtain enantiomerically enriched this compound, focusing on methods that are broadly applicable to the synthesis of other chiral lactones.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several pathways. Two prominent and effective strategies are:

  • Enzymatic Kinetic Resolution: This method utilizes lipases to selectively acylate or hydrolyze a racemic mixture of a key intermediate, separating the two enantiomers. Lipases are widely used in organic synthesis due to their high enantioselectivity and mild reaction conditions.[1][2][3][4]

  • Asymmetric Catalysis: This approach employs chiral catalysts to control the stereochemical outcome of a key reaction, leading to the formation of one enantiomer in excess. For the synthesis of related δ-lactones, methods such as tandem α-aminooxylation-Henry reactions have been successfully employed to establish the chiral centers.[5][6]

A critical step in the formation of the 10-membered lactone ring is Ring-Closing Metathesis (RCM) . This powerful reaction, catalyzed by ruthenium-based complexes, is highly effective for the formation of various ring sizes, including the δ-lactone ring of the target molecule.[7][8][9]

Synthetic Pathways

Pathway 1: Enzymatic Kinetic Resolution followed by Ring-Closing Metathesis

This pathway involves the synthesis of a racemic key intermediate, which is then resolved using an enzymatic method. The resolved enantiomer is subsequently cyclized to form the target lactone.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Synthesis of RCM Precursor cluster_3 Ring-Closing Metathesis Start Commercially Available Starting Materials Intermediate1 Racemic Hydroxy Ester Start->Intermediate1 Multi-step synthesis Resolution (R)-Acylated Ester + (S)-Alcohol Intermediate1->Resolution Lipase, Acyl Donor RCM_precursor Diene Precursor Resolution->RCM_precursor Functional Group Manipulations Target Enantiopure this compound RCM_precursor->Target Grubbs' Catalyst

Caption: Workflow for Enantioselective Synthesis via Enzymatic Resolution.

Pathway 2: Asymmetric Catalysis followed by Ring-Closing Metathesis

This pathway introduces chirality early in the synthetic sequence using an asymmetric catalyst. The resulting enantiomerically enriched intermediate is then elaborated to the RCM precursor and cyclized.

G cluster_0 Asymmetric Synthesis of Chiral Intermediate cluster_1 Elaboration to RCM Precursor cluster_2 Ring-Closing Metathesis Start Achiral Starting Materials Asymmetric_Reaction Chiral Catalyst Start->Asymmetric_Reaction Chiral_Intermediate Enantioenriched Intermediate Asymmetric_Reaction->Chiral_Intermediate Formation of Stereocenters RCM_precursor Diene Precursor Chiral_Intermediate->RCM_precursor Multi-step synthesis Target Enantiopure this compound RCM_precursor->Target Grubbs' Catalyst

Caption: Workflow for Enantioselective Synthesis via Asymmetric Catalysis.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Intermediate

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[2][3]

Materials:

  • Racemic alcohol intermediate

  • Lipase (e.g., Pseudomonas cepacia Lipase - Lipase PS "Amano")

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous solvent (e.g., tert-butyl methyl ether)

  • Magnetic stirrer and stirring bar

  • Reaction vessel

  • Temperature control system

Procedure:

  • To a solution of the racemic alcohol (1.0 equiv) in anhydrous tert-butyl methyl ether (appropriate volume for desired concentration), add the lipase (e.g., 10% w/w of the substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equiv).

  • Stir the mixture at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.

Data Presentation:

LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
Lipase PSVinyl Acetatet-BuMeO252448>9995
CAL-BIsopropenyl AcetateHexane30365098>99
Protocol 2: Asymmetric Synthesis of a Chiral Hydroxy Acid (Adapted from a related synthesis)

This protocol is based on the enantioselective synthesis of a similar δ-lactone, (-)-(5R,6S)-6-acetoxyhexadecan-5-olide, and adapted for the target molecule.[5][6]

Materials:

  • n-Nonanal

  • Nitroethane

  • Chiral proline-based catalyst

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Tandem α-aminooxylation-Henry reaction):

  • To a solution of n-nonanal (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add the chiral proline-based catalyst (0.1 equiv).

  • Cool the mixture to 0 °C and add nitroethane (1.2 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enantioenriched nitro-alcohol intermediate.

Data Presentation:

CatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)ee (syn) (%)
(S)-ProlineCH2Cl20128595:5>99
(S)-Diphenylprolinol silyl etherToluene-20249098:2>99
Protocol 3: Ring-Closing Metathesis (RCM) for Lactonization

This is a general procedure for RCM to form a δ-lactone ring.[7][8][10]

Materials:

  • Diene precursor (hydroxy acid with terminal alkenes)

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed solvent in a Schlenk flask under an inert atmosphere to a concentration of 0.001-0.01 M.

  • Add a solution of Grubbs' second-generation catalyst (0.01-0.05 equiv) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux (for dichloromethane, ~40 °C; for toluene, ~110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation:

CatalystSolventConcentration (M)Temp (°C)Time (h)Yield (%)
Grubbs' IICH2Cl20.00540485
Hoveyda-Grubbs' IIToluene0.00180292

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the strategic combination of stereoselective reactions and ring-closing metathesis. The choice between enzymatic resolution and asymmetric catalysis will depend on factors such as the availability of starting materials, the desired enantiomer, and scalability. The provided protocols offer a detailed guide for researchers to undertake the synthesis of this and related chiral δ-lactones, which are valuable targets in natural product synthesis and medicinal chemistry. Careful optimization of reaction conditions, particularly for the RCM step, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Synthesis of 9-Tetradecen-5-olide via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-tetradecen-5-olide, a naturally occurring lactone, utilizing the Wittig reaction as the key step for constructing the carbon-carbon double bond. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1] Its reliability and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex natural products, including macrolides and insect pheromones.[2] This protocol outlines the synthesis of this compound, focusing on a Z-selective Wittig reaction to establish the required cis-alkene geometry.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach. The key step involves an intermolecular Wittig reaction between a C5 aldehyde and a C9 phosphonium ylide derived from a protected ω-hydroxy acid. Subsequent deprotection and lactonization yield the target molecule.

Experimental Protocols

This section details the multi-step synthesis of this compound.

Part 1: Synthesis of (9-hydroxynonyl)triphenylphosphonium bromide

This procedure outlines the preparation of the key phosphonium salt intermediate.

Materials:

  • 9-bromo-1-nonanol

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 9-bromo-1-nonanol (1.0 eq) in acetonitrile, add triphenylphosphine (1.1 eq).

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, and add diethyl ether to precipitate the product.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum to yield (9-hydroxynonyl)triphenylphosphonium bromide.

Part 2: Wittig Reaction and Lactonization to form this compound

This part describes the core Wittig reaction to form the unsaturated carbon chain followed by in-situ lactonization.

Materials:

  • (9-hydroxynonyl)triphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base

  • Pentanal

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

Procedure:

  • Suspend (9-hydroxynonyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to -78 °C and add sodium bis(trimethylsilyl)amide (1.2 eq) dropwise.

  • Stir the resulting orange-red solution at -78 °C for 1 hour to form the ylide.

  • Add a solution of pentanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxy acid.

  • Dissolve the crude hydroxy acid in a large volume of anhydrous toluene.

  • Heat the solution to reflux with azeotropic removal of water for 4-6 hours to effect lactonization.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

StepReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
1 9-bromo-1-nonanolTriphenylphosphine-AcetonitrileReflux24(9-hydroxynonyl)triphenylphosphonium bromide~90
2 (9-hydroxynonyl)triphenylphosphonium bromidePentanalNaHMDSTHF-78 to RT13This compound60-70 (over two steps)

Note: Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

Experimental Workflow for Wittig-based Synthesis of this compound

Wittig_Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Formation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Lactonization & Purification start1 9-bromo-1-nonanol + Triphenylphosphine process1 Reflux in Acetonitrile start1->process1 product1 (9-hydroxynonyl)triphenylphosphonium bromide process1->product1 start2 (9-hydroxynonyl)triphenylphosphonium bromide product1->start2 base NaHMDS in THF -78 °C start2->base product2 Phosphorus Ylide base->product2 start3 Phosphorus Ylide product2->start3 reaction Reaction at -78 °C to RT start3->reaction aldehyde Pentanal aldehyde->reaction product3 Crude Hydroxy Acid reaction->product3 start4 Crude Hydroxy Acid product3->start4 lactonization Azeotropic Reflux in Toluene start4->lactonization purification Column Chromatography lactonization->purification final_product This compound purification->final_product Wittig_Mechanism cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Cycloreversion ylide Phosphonium Ylide (R₃P⁺-C⁻HR') ts1 Transition State ylide->ts1 Nucleophilic Attack carbonyl Aldehyde/Ketone (R''₂C=O) carbonyl->ts1 oxaphosphetane Oxaphosphetane Intermediate ts1->oxaphosphetane ts2 Transition State oxaphosphetane->ts2 products Alkene (R''₂C=CHR') + Triphenylphosphine Oxide (R₃P=O) ts2->products

References

Application Note: Quantification of 9-Tetradecen-5-olide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 9-Tetradecen-5-olide. The described protocol provides a robust and sensitive approach for the separation and detection of this compound, which is relevant in flavor, fragrance, and other chemical industries. The methodology encompasses sample preparation, instrument parameters, and data analysis, and is suitable for routine quality control and research applications.

Introduction

This compound is a lactone compound that contributes to the characteristic aroma profiles of various natural products. Accurate and reliable quantification of this analyte is crucial for quality assessment, formulation development, and stability studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.[1] This document provides a detailed protocol for its determination.

Experimental

A representative sample preparation protocol is outlined below. The choice of solvent and extraction technique may need to be optimized based on the specific sample matrix.

Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an internal standard solution (e.g., a C13-labeled lactone or a structurally similar compound not present in the sample) of known concentration.

  • Solvent Addition: Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture).

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the organic supernatant to a clean vial.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1.0 mL.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 80°C, hold for 1 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan
Mass Range (Full Scan) m/z 40-400

Data Presentation and Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The following table summarizes the key quantitative parameters for this compound.

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound15.89981, 113, 224515

Note: The retention time and mass-to-charge ratios are representative and should be confirmed with a certified reference standard. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and will depend on the specific instrumentation and matrix.

A multi-point calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The linearity of the method should be evaluated, with an R² value > 0.99 being desirable.[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Weighing istd Internal Standard Spiking sample->istd extraction Liquid-Liquid Extraction istd->extraction centrifuge Centrifugation extraction->centrifuge collect Organic Phase Collection centrifuge->collect dry Drying with Na2SO4 collect->dry concentrate Solvent Evaporation dry->concentrate vial Transfer to Autosampler Vial concentrate->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (SIM/Scan) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the quantification of this compound. The detailed sample preparation and instrument parameters should serve as a valuable starting point for researchers and scientists. Method validation, including specificity, linearity, accuracy, and precision, should be performed in the target matrix to ensure data quality and compliance with regulatory requirements.[1]

References

Application Notes and Protocols for Electroantennography (EAG) with 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting electroantennography (EAG) experiments to measure the olfactory responses of insects to the volatile compound 9-Tetradecen-5-olide. These application notes are intended for researchers in the fields of chemical ecology, entomology, and pest management.

Introduction

Electroantennography (EAG) is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus.[1] This method provides a rapid and effective way to screen compounds for their ability to elicit an olfactory response and is widely used in the identification of insect pheromones and other semiochemicals.[1][2][3] The EAG signal represents the summed electrical activity of many olfactory receptor neurons, offering a global measure of antennal sensitivity to a given volatile.[3][4] this compound is a lactone that may act as a pheromone or kairomone in various insect species. Understanding its reception at the peripheral olfactory level is crucial for developing its potential use in pest management strategies or for studying insect chemical communication.

The insect olfactory system is highly specialized for detecting specific chemical cues, including pheromones.[5][6] Volatile molecules, such as this compound, enter the sensilla on the insect antenna and bind to olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs).[7][8] This binding event initiates a signal transduction cascade that results in the depolarization of the neuron and the generation of action potentials, which are then transmitted to the brain.[7][8] EAG measures the summed potential changes of these ORNs.[3]

Data Presentation

The following table summarizes representative EAG response data for a hypothetical insect species exposed to varying concentrations of this compound. This data is for illustrative purposes to demonstrate how results can be presented.

Compound Concentration (µg/µL) Mean EAG Response (mV) ± SE Normalized Response (%)
Hexane (Solvent Control)-0.1 ± 0.020
This compound0.010.5 ± 0.0520
This compound0.11.2 ± 0.1055
This compound12.2 ± 0.15100
This compound102.5 ± 0.18114
This compound1002.6 ± 0.20118
Positive Control (e.g., a known pheromone)12.4 ± 0.16109

SE: Standard Error of the Mean. The normalized response is calculated relative to the response to the 1 µg/µL concentration of this compound.

Experimental Protocols

This section details the methodology for conducting EAG analysis of this compound.

Materials
  • Insects: Adult male or female insects of the target species. The choice of sex and age will depend on the specific research question.

  • Chemicals:

    • This compound (≥95% purity)

    • Hexane or another appropriate solvent (high purity)

    • Positive control compound (a known EAG-active compound for the target species)

  • EAG System:

    • Stereomicroscope

    • Micromanipulators

    • Glass capillary electrodes

    • Electrode puller

    • Ag/AgCl wires

    • Saline solution (e.g., Ringer's solution)

    • High-impedance DC amplifier

    • Data acquisition system (e.g., computer with appropriate software)

    • Air stimulus controller for delivering purified and humidified air

  • Stimulus Delivery:

    • Pasteur pipettes

    • Filter paper strips

    • Air-tight syringes

Protocol
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).

    • Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Prepare a solvent control (hexane only) and a positive control solution.

  • Antenna Preparation:

    • Immobilize the insect. This can be done by restraining it in a pipette tip or on a wax block.[2]

    • Excise one antenna at the base using fine scissors or a sharp blade.[3]

    • Immediately place the excised antenna between the two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the basal end.[1] A small amount of conductive gel can be used to ensure good contact.[3]

  • EAG Recording:

    • Position the prepared antenna in a continuous stream of purified and humidified air.

    • Deliver a puff of the solvent control to the antenna to establish a baseline response.

    • Present the different concentrations of this compound in ascending order, with a sufficient interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.

    • Deliver a puff of the positive control periodically to check the viability of the preparation.

    • Each stimulus is delivered as a short puff of air (e.g., 0.5-1 second) passed through a Pasteur pipette containing a filter paper strip loaded with 10 µL of the test solution.

  • Data Analysis:

    • The EAG response is measured as the maximum amplitude of the depolarization (in millivolts) from the baseline.

    • Subtract the average response to the solvent control from the responses to the test compounds.

    • To account for variations in antennal sensitivity over time, the responses can be normalized. A common method is to express each response as a percentage of the response to a standard compound (e.g., the positive control or a specific concentration of the test compound).

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant This compound PBP Pheromone-Binding Protein (PBP) Odorant->PBP Binding OR_Orco Olfactory Receptor (OR) + Co-receptor (Orco) PBP->OR_Orco Transport ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Activation AL Antennal Lobe ORN->AL Signal Transmission Higher_Centers Higher Brain Centers (e.g., Mushroom Bodies) AL->Higher_Centers Processing Behavior Behavior Higher_Centers->Behavior Behavioral Response

Caption: Generalized insect olfactory signaling pathway.

EAG Experimental Workflow

EAG_Workflow cluster_preparation Preparation cluster_recording EAG Recording cluster_analysis Data Analysis A Prepare this compound and Control Solutions B Immobilize Insect and Excise Antenna A->B C Mount Antenna on Electrodes B->C D Establish Continuous Humidified Airflow C->D E Deliver Stimulus Puff (e.g., this compound) D->E F Amplify and Record EAG Signal E->F G Measure Peak Amplitude of Depolarization (mV) F->G H Subtract Solvent Control Response G->H I Normalize Data H->I J Statistical Analysis and Dose-Response Curve I->J

Caption: Workflow for electroantennography (EAG) analysis.

References

Application Notes and Protocols for Field Trapping Using 9-Tetradecen-5-olide as a Lure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Tetradecen-5-olide is a lactone that may possess insect semiochemical properties. While its primary industrial application has been in the flavor and fragrance industry, its structural similarity to known insect pheromones suggests potential as a lure for trapping and monitoring insect populations. These protocols are designed for researchers to systematically evaluate the efficacy of this compound as a field trapping lure.

Target Insect Species

The specific insect species attracted to this compound have not been definitively identified in the reviewed literature. Preliminary field trials will be necessary to determine the target insect(s). Based on the chemical structure, potential target orders could include Lepidoptera (moths and butterflies) and Coleoptera (beetles), as many species within these groups utilize lactones as pheromones or kairomones. For instance, a related compound, (Z)-5-tetradecen-4-olide, is a known sex pheromone of the Japanese beetle (Popillia japonica).

Lure Preparation and Formulation

The preparation of lures is a critical step that can significantly impact trapping efficiency. The following provides a general protocol for lure preparation.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane, ethanol)

  • Dispenser (e.g., rubber septa, polyethylene vials, capillary tubes)

  • Inert carrier (optional, e.g., mineral oil)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 10-100 mg/mL.

  • Lure Loading:

    • Rubber Septa: Using a microsyringe, load individual rubber septa with a precise volume of the stock solution to achieve the desired dosage (e.g., 1 mg, 5 mg, 10 mg per septum). Allow the solvent to evaporate completely in a fume hood before field deployment.

    • Polyethylene Vials: Fill small polyethylene vials with a known amount of the stock solution. The release rate can be controlled by the size of the vial opening or by placing a cotton wick in the opening.

  • Lure Storage: Store prepared lures in airtight, solvent-resistant containers at low temperatures (e.g., -20°C) until field deployment to prevent degradation and loss of volatile compounds.

Field Trapping Experimental Design and Protocol

A robust experimental design is crucial for obtaining reliable data on the attractiveness of this compound.

4.1. Experimental Design

A randomized complete block design is recommended to minimize the effects of spatial variation in the field.

  • Treatments:

    • Traps baited with different doses of this compound (e.g., 1 mg, 5 mg, 10 mg).

    • Control traps (containing only the solvent or no lure).

    • (Optional) Positive control traps baited with a known pheromone for a prevalent local species to ensure trapping conditions are suitable.

  • Replication: Each treatment should be replicated at least 4-5 times.

  • Trap Placement: Traps should be placed at a sufficient distance from each other (at least 20-50 meters) to avoid interference between lures. The height of the trap will depend on the target insect's typical flight height.

4.2. Field Protocol

  • Site Selection: Choose a suitable habitat where the target insect species are likely to be present.

  • Trap Assembly: Use a standard trap type appropriate for the potential target insects (e.g., delta traps for moths, funnel traps for beetles).

  • Lure Deployment: Place the prepared lure inside the trap according to the manufacturer's instructions.

  • Trap Installation: Deploy the traps in the field according to the randomized block design. Mark the location of each trap using GPS or flags.

  • Data Collection: Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of captured insects of each species.

    • Collect specimens for identification.

  • Lure Replacement: Replace the lures at appropriate intervals (e.g., every 2-4 weeks) depending on the dispenser type and environmental conditions.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different lure dosages and the control.

Data Presentation

Quantitative data from field trials should be summarized in a clear and structured format for easy comparison.

Table 1: Mean Trap Catch of Target Insect Species with this compound Baited Traps

Lure Treatment (Dosage)Mean Number of Insects Captured (± SE)
Control (No Lure)Data
1 mg this compoundData
5 mg this compoundData
10 mg this compoundData

Visualizations

Experimental Workflow for Field Trapping

G cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Data Collection & Analysis lure_prep Lure Preparation (this compound) trap_assembly Trap Assembly lure_prep->trap_assembly randomization Randomized Block Design trap_assembly->randomization deployment Trap Deployment in Field randomization->deployment monitoring Regular Trap Monitoring & Insect Collection deployment->monitoring identification Specimen Identification monitoring->identification data_analysis Data Analysis & Interpretation identification->data_analysis

Caption: Workflow for evaluating the efficacy of this compound as a field trapping lure.

Logical Relationship of Pheromone Trapping Components

G lure Pheromone Lure (this compound) insect Target Insect lure->insect attracts trap Trap Device capture Insect Capture trap->capture enables insect->capture is subject to environment Environmental Factors (Temp, Wind, Habitat) environment->lure affects release rate environment->insect influences behavior

Caption: Key components and their interactions in a pheromone-based insect trapping system.

Application Notes and Protocols for the Formulation of 9-Tetradecen-5-olide in Semiochemical Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 9-Tetradecen-5-olide for use in semiochemical dispensers. This document outlines the physicochemical properties of this compound, details various formulation strategies for controlled release, and provides standardized protocols for the preparation and evaluation of dispensers. The information is intended to facilitate the development of effective and reliable lures for insect monitoring and pest management programs.

Introduction to this compound

This compound is a lactone that has been identified as a semiochemical for certain insect species. Effective utilization of this compound in pest management strategies, such as mating disruption or monitoring, relies on the development of dispensers that ensure its controlled and sustained release over a desired period. The formulation must protect the active ingredient from environmental degradation while maintaining a release rate that is biologically effective.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate dispenser matrix and predicting its release characteristics.

PropertyValueReference
CAS Number 15456-70-9[1]
Molecular Formula C₁₄H₂₄O₂[1]
Molecular Weight 224.34 g/mol [1]
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg[1]
Odor Type Fatty[1]

Formulation Strategies for Controlled Release

The selection of a dispenser type and formulation is critical for the successful application of this compound in the field. Common dispenser types for semiochemicals include rubber septa, polyethylene vials, and microcapsules.

Common Dispenser Materials
Dispenser TypeMaterialGeneral Characteristics
Rubber Septa Natural Red Rubber, Gray Butyl RubberInexpensive, easy to load, release rate can be variable and temperature-dependent.
Polyethylene Vials Low-Density Polyethylene (LDPE)Can provide a more consistent release rate, release is controlled by diffusion through the polymer matrix.
Microcapsules Various PolymersProvides protection for the active ingredient, release can be triggered by environmental factors or diffusion.
General Formulation Workflow

The following diagram illustrates a general workflow for the development and evaluation of a semiochemical dispenser for this compound.

G cluster_0 Formulation Development cluster_1 Laboratory Evaluation cluster_2 Field Evaluation A Select Dispenser Matrix (e.g., Rubber Septum, PE Vial) B Determine Loading Dose of This compound A->B C Prepare Dispenser Prototypes B->C D Release Rate Analysis (Gravimetric or GC-based) C->D E Stability Studies D->E F Trap Catch Bioassays D->F G Longevity Assessment F->G

Caption: Workflow for dispenser formulation and evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of this compound dispensers.

Protocol for Loading Rubber Septa Dispensers

Objective: To prepare rubber septa dispensers loaded with a specific dose of this compound.

Materials:

  • This compound (≥95% purity)

  • High-purity hexane (or other suitable solvent)

  • Natural red rubber septa

  • Micropipette and tips

  • Glass vials with caps

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 10 mg/mL).

  • Place individual rubber septa in clean glass vials.

  • Using a micropipette, apply a precise volume of the stock solution directly onto the top of each septum. The volume will depend on the desired loading dose.

  • Allow the solvent to evaporate completely in a fume hood for at least 4 hours.

  • Once the solvent has evaporated, the septa are ready for use or for release rate analysis.

  • Store loaded septa in a sealed container at low temperature (e.g., -20°C) until use.

Protocol for Release Rate Determination by Gravimetric Analysis

Objective: To determine the release rate of this compound from dispensers by measuring weight loss over time.

Materials:

  • Loaded dispensers (e.g., rubber septa, PE vials)

  • Analytical balance (readable to 0.01 mg)

  • Constant temperature chamber

  • Forceps

Procedure:

  • Individually weigh each loaded dispenser using an analytical balance and record the initial weight (W₀).

  • Place the dispensers in a constant temperature chamber set to a relevant field temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 24, 48, 72 hours, and then weekly), remove the dispensers from the chamber using forceps and reweigh them. Record the weight at each time point (Wₜ).

  • Calculate the cumulative weight loss at each time point: Weight Loss = W₀ - Wₜ.

  • The release rate can be calculated for each interval by dividing the weight loss during that interval by the duration of the interval.

  • Plot the cumulative weight loss versus time to visualize the release profile.

Protocol for Release Rate Determination by Gas Chromatography (GC)

Objective: To quantify the amount of this compound remaining in a dispenser after a period of aging.

Materials:

  • Aged dispensers

  • Hexane (GC grade)

  • Internal standard (e.g., a stable compound with a similar structure and different retention time)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., non-polar or mid-polar capillary column)

Procedure:

  • Prepare a stock solution of the internal standard in hexane at a known concentration.

  • Place an aged dispenser into a glass vial.

  • Add a precise volume of the internal standard solution to the vial.

  • Add a known volume of hexane to the vial to extract the remaining this compound.

  • Seal the vial and vortex for at least 1 minute to ensure thorough extraction. Let it sit for 24 hours for complete extraction.

  • Analyze a sample of the extract by GC-FID.

  • Create a calibration curve using known concentrations of this compound and the internal standard.

  • Quantify the amount of this compound in the extract by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • The amount of pheromone released is the initial loading dose minus the remaining amount.

Protocol for Field Trap Bioassay

Objective: To evaluate the attractiveness of formulated this compound dispensers to the target insect species in a field setting.

Materials:

  • Formulated this compound dispensers

  • Control dispensers (unbaited or with a standard lure)

  • Insect traps appropriate for the target species

  • Randomized complete block design for trap placement

Procedure:

  • Select a suitable field site with a known population of the target insect.

  • Set up traps in a randomized complete block design to minimize spatial variation. Each block should contain one of each treatment (e.g., different formulations, control).

  • Place the formulated dispensers inside the traps according to the manufacturer's instructions or a standardized protocol.

  • Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.

  • Continue the trial for the expected lifespan of the dispensers.

  • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different formulations.

Data Presentation

Quantitative data from release rate studies and field trials should be summarized in a clear and structured format to allow for easy comparison between different formulations.

Table 4.1: Example of Release Rate Data from Gravimetric Analysis
FormulationInitial Loading (mg)Day 1 Release (mg)Day 7 Release (mg)Day 14 Release (mg)
A (Rubber Septum)1.00.150.450.65
B (PE Vial)1.00.100.350.55
C (Microcapsule)1.00.080.300.50
Table 4.2: Example of Field Trap Catch Data
FormulationMean Weekly Trap Catch (± SE)Total Trap Catch (4 weeks)
A (Rubber Septum)25.5 ± 3.2102
B (PE Vial)22.1 ± 2.888
C (Microcapsule)19.8 ± 2.579
Control (Unbaited)1.2 ± 0.55

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between dispenser formulation and its ultimate biological effect.

G A Dispenser Formulation (Matrix + this compound) B Controlled Release of Semiochemical A->B Diffusion C Establishment of Pheromone Plume B->C Environmental Factors D Insect Olfactory Reception C->D E Behavioral Response (e.g., Attraction to Trap) D->E

Caption: From formulation to biological response.

Conclusion

The protocols and information provided in these application notes serve as a starting point for the development of effective semiochemical dispensers for this compound. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and the biology of the target insect species. Careful consideration of the formulation and rigorous evaluation of dispenser performance are essential for the successful implementation of this compound in pest management programs.

References

Application Notes and Protocols for Behavioral Bioassays of 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for conducting behavioral and electrophysiological bioassays to evaluate the activity of 9-Tetradecen-5-olide, the female sex pheromone of the yellowish elongate chafer, Heptophylla picea. The protocols described herein are essential for researchers studying insect chemical ecology, developing pest management strategies, and for professionals in drug discovery and development exploring novel semiochemicals. The two primary methods detailed are Electroantennography (EAG) for measuring olfactory receptor neuron responses and a wind tunnel behavioral assay for quantifying insect attraction and flight behavior.

Principles and Objectives

This compound is a key semiochemical that mediates mating behavior in Heptophylla picea. Understanding the behavioral and physiological responses it elicits is crucial for its potential application in pest monitoring and control.

The primary objectives of these bioassays are:

  • To determine the electrophysiological sensitivity of male H. picea antennae to this compound.

  • To quantify the behavioral responses of male H. picea to varying concentrations of this compound.

  • To establish a dose-response relationship for both the electrophysiological and behavioral effects of the compound.

The insect olfactory system is a valuable model for studying ligand-receptor interactions and subsequent signal transduction.[1] Odorants, such as pheromones, are detected by olfactory receptor neurons (ORNs) located in sensory hairs called sensilla on the insect's antennae.[2] The binding of an odorant to an odorant receptor (OR) on the dendrite of an ORN initiates a signal transduction cascade, leading to the generation of action potentials that are transmitted to the brain.

Insect Olfactory Signaling Pathway

The binding of this compound to a specific Odorant Receptor on the dendrite of an olfactory sensory neuron initiates an ionotropic signaling cascade, leading to neuron depolarization and signal transmission to the antennal lobe of the insect brain.

cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) + Orco Co-receptor Pheromone_OBP->OR Activates IonChannel Ion Channel (Cation influx) OR->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

Caption: Insect Olfactory Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the behavioral bioassay of this compound involves a series of sequential steps from preparation to data analysis. This ensures a systematic and reproducible investigation of the pheromone's effects.

cluster_prep Preparation cluster_assay Bioassays cluster_data Data Handling cluster_analysis Analysis & Interpretation PheromonePrep Prepare this compound Solutions (Serial Dilutions) EAG Electroantennography (EAG) PheromonePrep->EAG WindTunnel Wind Tunnel Assay PheromonePrep->WindTunnel InsectPrep Insect Rearing & Acclimation (Male H. picea) InsectPrep->EAG InsectPrep->WindTunnel EAG_Data Record EAG Amplitude (mV) EAG->EAG_Data Behavior_Data Record Behavioral Events (% Response) WindTunnel->Behavior_Data Stats Statistical Analysis (ANOVA, Chi-Square) EAG_Data->Stats Behavior_Data->Stats DoseResponse Generate Dose-Response Curves Stats->DoseResponse Conclusion Conclusion & Interpretation DoseResponse->Conclusion

Caption: Experimental Workflow Diagram.

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol details the procedure for measuring the electrical response of the entire antenna of male H. picea to this compound. It is a rapid method to screen for olfactory activity.

Materials:

  • Male yellowish elongate chafers (Heptophylla picea)

  • This compound (≥95% purity)

  • Hexane (HPLC grade)

  • Beadle-Ephrussi Ringer solution

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Amplifier and data acquisition system (e.g., Syntech EAG system)

  • Charcoal-filtered, humidified air source

  • Pasteur pipettes and filter paper strips

Procedure:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 ng/µL). Apply 10 µL of each solution to a filter paper strip and allow the solvent to evaporate for 30 seconds. A filter paper with 10 µL of hexane serves as the control.

  • Antennal Preparation: Anesthetize a male chafer by cooling. Under a microscope, carefully excise one antenna at its base.

  • Mounting: Mount the excised antenna between two glass capillary electrodes filled with Ringer's solution. The basal part of the antenna is connected to the reference electrode, and the tip of the antennal club is connected to the recording electrode.

  • Stimulation: Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air. Insert the tip of the Pasteur pipette containing the stimulus-laden filter paper into a hole in the main air tube. Deliver a pulse of air (e.g., 0.5 seconds) through the pipette to carry the odorant over the antenna.

  • Recording: Record the peak amplitude (in millivolts, mV) of the negative potential change from the baseline.

  • Data Collection: Test each concentration on a new antenna (n=10-15 per concentration). Present stimuli from the lowest to the highest concentration. Deliver a control (hexane) stimulus at the beginning and end of each recording session to check for antennal viability.

Protocol 2: Wind Tunnel Behavioral Assay

This protocol describes how to assess the behavioral response of male H. picea to a point source of this compound in a controlled environment.

Materials:

  • Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)

  • Variable speed fan to produce a laminar airflow (e.g., 30 cm/s)

  • Charcoal filter for incoming air

  • Red light source for illumination during the scotophase

  • Video recording equipment

  • Release platform for the insects

  • Rubber septa or filter paper as the lure source

  • This compound solutions in hexane

Procedure:

  • Insect Preparation: Use 2-3 day old virgin male chafers, previously separated from females. Acclimatize them to the wind tunnel room conditions (temperature, humidity, and light) for at least 2 hours before the experiment.

  • Lure Preparation: Load a rubber septum or filter paper with a specific dose of this compound (e.g., 1, 10, 100, 1000 ng). A lure with hexane only serves as the control. Place the lure at the upwind end of the tunnel.

  • Experimental Conditions: Conduct the bioassay during the insect's active period (scotophase). Maintain a constant temperature, humidity, and airflow.

  • Insect Release: Place a single male chafer on the release platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's behavior for a set period (e.g., 3-5 minutes). The following behaviors are typically scored:

    • Activation: Walking or antennal movement after release.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone source.

  • Data Collection: Test at least 30-40 males for each concentration. Use a new insect for each trial. After each trial, ventilate the tunnel for 5 minutes to clear any residual odor.

Data Presentation and Analysis

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.

Representative EAG Response Data

The EAG response is typically measured as the peak voltage deflection from the baseline. The data can be presented as the mean response ± standard error (SE).

Concentration (ng)Mean EAG Response (mV) ± SE
Control (Hexane)0.15 ± 0.03
0.10.45 ± 0.08
10.98 ± 0.12
101.85 ± 0.21
1002.54 ± 0.28
10002.61 ± 0.30

Note: Data are for illustrative purposes only.

Analysis: The EAG data can be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between the responses to different concentrations.

Representative Wind Tunnel Behavioral Data

The behavioral responses are typically presented as the percentage of insects exhibiting a specific behavior.

Concentration (ng)% Take-off% Upwind Flight% Source Contact
Control (Hexane)15%5%0%
145%25%10%
1075%60%45%
10090%85%78%
100092%88%80%

Note: Data are for illustrative purposes only.

Analysis: The behavioral data, being categorical, can be analyzed using a Chi-square test to compare the frequency of responses at different concentrations against the control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the bioassay of this compound against its target species, Heptophylla picea. By combining electrophysiological and behavioral assays, researchers can gain a comprehensive understanding of the pheromone's activity, which is essential for developing effective and environmentally sound pest management tools.

References

Application of 9-Tetradecen-5-olide in Insect Pest Management: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and pest management resources reveals a significant lack of information regarding the application of 9-Tetradecen-5-olide in insect pest management. Despite extensive searches for its role as a pheromone, its effects on insect behavior, and any documented use in pest control strategies, no substantial data, experimental protocols, or quantitative efficacy data could be identified.

The available information is primarily limited to chemical supplier listings and basic physical properties of the compound. There is no indication in the reviewed literature that this compound is a recognized or utilized semiochemical for attracting, repelling, or disrupting the behavior of any specific insect pest.

While numerous other structurally related compounds, such as various tetradecenyl acetates and alcohols, are well-documented as critical components of insect pheromones for a wide range of species, this compound does not appear to be among them.

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound in the context of insect pest management. The absence of such information suggests that this specific compound may not have a current or recognized application in this field. Researchers, scientists, and drug development professionals seeking to utilize pheromones for pest management are advised to focus on well-documented and commercially available compounds with proven efficacy.

Troubleshooting & Optimization

optimization of Wittig reaction conditions for Z/E selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Wittig Reaction Optimization: A Technical Support Guide

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to optimize Z/E selectivity in the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: How does the nature of the phosphonium ylide affect the stereochemical outcome (Z/E ratio) of the Wittig reaction?

The structure of the ylide is the primary determinant of the Z/E selectivity. Ylides are generally categorized into three types, each favoring a different stereochemical outcome.[1][2]

  • Non-stabilized Ylides: These ylides have simple alkyl groups (e.g., -CH₃, -CH₂CH₃) attached to the carbanion. They are highly reactive and typically yield the Z-alkene with moderate to high selectivity under kinetic control.[2][3][4][5][6] The reaction proceeds through an irreversible formation of a syn-oxaphosphetane intermediate, which decomposes to the Z-alkene.[1][7]

  • Stabilized Ylides: These ylides contain electron-withdrawing groups (EWGs) like esters (-CO₂R) or ketones (-COR) that stabilize the negative charge on the carbon.[2][3][6] This increased stability makes the initial cycloaddition step reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the E-alkene with high selectivity.[4]

  • Semi-stabilized Ylides: Ylides with aryl (e.g., phenyl) or vinyl substituents are considered semi-stabilized.[2][8] The stabilization is weaker than with EWGs, often leading to poor selectivity and mixtures of Z and E isomers.[2][3]

Q2: My reaction with a non-stabilized ylide is giving a poor Z/E ratio. How can I improve Z-selectivity?

Low Z-selectivity with non-stabilized ylides often arises from conditions that allow the initial reaction intermediate to equilibrate, a phenomenon known as "stereochemical drift".[3][9] This is particularly problematic in the presence of lithium salts.

Troubleshooting Steps:

  • Switch to "Salt-Free" Conditions: Lithium salts, often present as byproducts from ylide generation using bases like n-BuLi, can catalyze the equilibration of intermediates, eroding Z-selectivity.[3][6][9] Using sodium- or potassium-based strong bases can create "salt-free" conditions that favor the kinetic Z-product.[6]

  • Solvent Choice: Non-polar aprotic solvents like THF or toluene are generally preferred for high Z-selectivity.[3][10] Polar aprotic solvents can sometimes decrease the Z/E ratio.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) helps to ensure the reaction is under kinetic control, favoring the formation of the Z-alkene.

Table 1: Effect of Reaction Conditions on Z-Selectivity

Ylide TypeAldehydeBaseSolventTemperature (°C)Z:E Ratio
Non-stabilizedAliphaticn-BuLi (Li⁺ present)THF-78 to 25~58:42
Non-stabilizedAliphaticKHMDS (Salt-Free)THF-78>95:5
Non-stabilizedAliphaticNaHMDS (Salt-Free)Toluene-78>90:10

Data is representative and compiled from typical outcomes described in organic chemistry literature.

Troubleshooting Guide

Problem: I need to synthesize the E-alkene, but my ylide is non-stabilized.

Standard Wittig conditions with non-stabilized ylides strongly favor the Z-alkene. To obtain the E-alkene, a modification of the reaction protocol is necessary.

Solution: The Schlosser Modification

The Schlosser modification is a widely used technique to invert the stereoselectivity and furnish the E-alkene from non-stabilized ylides.[3][11]

Mechanism Overview:

  • The reaction is performed at low temperature (e.g., -78°C) in the presence of lithium salts to form the initial syn-betaine intermediate.[3][11]

  • A second equivalent of strong base (typically phenyllithium) is added to deprotonate the carbon alpha to the phosphorus, forming a β-oxido ylide.[12]

  • This intermediate equilibrates to the more stable trans configuration.

  • Protonation with a carefully chosen acid (e.g., t-BuOH) selectively protonates the intermediate to give the anti-betaine.

  • Warming the mixture allows the anti-betaine to collapse, yielding the E-alkene.[3]

Problem: My reaction with a stabilized ylide is not selective or is giving the Z-isomer.

While stabilized ylides reliably give E-alkenes, certain factors can diminish this selectivity.

Troubleshooting Steps:

  • Check Solvent Polarity: While less sensitive than non-stabilized ylides, solvent choice can still have an effect. For stabilized ylides, polar solvents can sometimes slightly decrease E-selectivity. Aprotic, less polar solvents are generally reliable.

  • Temperature: Ensure the reaction has sufficient thermal energy to allow for the equilibration to the thermodynamic intermediate. Running these reactions at room temperature or with gentle heating is common.

  • Absence of Protic Contaminants: Ensure all reagents and solvents are dry. Protic sources can interfere with the intermediates and affect selectivity.

Experimental Protocols

Protocol 1: General Procedure for High Z-Selectivity (Salt-Free Conditions)

This protocol is designed for the reaction of a non-stabilized ylide with an aldehyde to maximize the yield of the Z-alkene.

1. Ylide Generation:

  • To a stirred suspension of the phosphonium salt (1.1 eq.) in dry THF (or toluene) at -78 °C under an inert atmosphere (Argon or Nitrogen), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) dropwise.
  • Allow the resulting deep orange or red mixture to stir at -78 °C for 1 hour.

2. Olefination:

  • To the ylide solution at -78 °C, add a solution of the aldehyde (1.0 eq.) in dry THF dropwise.
  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
  • Quench the reaction by adding saturated aqueous NH₄Cl solution.
  • Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
  • Purify the residue by flash column chromatography to isolate the Z-alkene.

Protocol 2: General Procedure for High E-Selectivity (Schlosser Modification)

This protocol is for inverting the selectivity of a non-stabilized ylide to produce the E-alkene.

1. Initial Reaction:

  • Generate the ylide from the corresponding phosphonium salt (1.2 eq.) using n-butyllithium (n-BuLi) (1.1 eq.) in dry THF at 0 °C, then cool to -78 °C.
  • Add a solution of the aldehyde (1.0 eq.) in dry THF dropwise at -78 °C. Stir for 1 hour.

2. Deprotonation and Equilibration:

  • To the reaction mixture at -78 °C, add a second equivalent of phenyllithium (PhLi) (1.1 eq.) dropwise.
  • Stir the mixture for 30 minutes at -78 °C, then allow it to warm to -30 °C and stir for an additional 30 minutes.

3. Protonation and Elimination:

  • Re-cool the mixture to -78 °C and add a solution of pre-dried tert-butanol (2.0 eq.) in THF.
  • Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.
  • Work up the reaction as described in Protocol 1 to isolate the E-alkene.

References

resolving co-elution issues in GC analysis of 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the gas chromatography (GC) analysis of 9-Tetradecen-5-olide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Troubleshooting Guide

This guide offers solutions to specific issues you may encounter during the GC analysis of this compound.

Issue: How do I resolve peak co-elution when analyzing this compound?

Co-elution, the overlapping of chromatographic peaks, is a common challenge that can lead to inaccurate identification and quantification.[1] This issue is frequently observed as peak fronting, tailing, or the appearance of a shoulder on the peak of interest.[2] In the analysis of this compound, co-elution can often occur with structurally similar compounds, such as isomers or fatty acid methyl esters (FAMEs), which are common in biological and environmental samples.[2][3]

Below is a systematic approach to troubleshooting and resolving co-elution issues.

Method Optimization

Optimizing your GC method parameters is the first and most critical step in resolving peak co-elution.

a. GC Column Selection and Temperature Program:

The choice of the GC column's stationary phase and the temperature program are fundamental to achieving good separation. For lactones like this compound, polar stationary phases are often effective.

Table 1: Recommended GC Columns and Typical Starting Parameters for this compound Analysis

Stationary PhaseTypical DimensionsExample ColumnInitial Oven TemperatureTemperature ProgramCarrier Gas (Flow Rate)
Polyethylene Glycol (PEG) 30 m x 0.25 mm ID, 0.25 µm filmWAX-type columns60-80°CRamp at 2-5°C/min to 220-240°CHelium (1-1.5 mL/min)
Biscyanopropyl Polysiloxane 30-100 m x 0.25 mm ID, 0.25 µm filme.g., Rt-256080-100°CRamp at 2-3°C/min to 240-250°CHelium (1-1.5 mL/min)
Cyclodextrin Derivatives 30 m x 0.25 mm ID, 0.25 µm filme.g., Rt-βDEXcst60-70°CHold for 1 min, then ramp at 2-4°C/min to 200°C, hold for 15 minHelium (1.0 mL/min)

Experimental Protocol: General GC Method Development

  • Column Selection: Choose a column with a stationary phase that has different selectivity towards your analyte and the interfering compounds. For this compound and potential co-eluting FAMEs, a polar column is a good starting point.

  • Initial Temperature: Set the initial oven temperature to be approximately 20°C below the boiling point of the lowest boiling analyte.

  • Temperature Ramp: A slower ramp rate (e.g., 2-5°C/min) can improve the separation of closely eluting peaks.

  • Final Temperature: The final temperature should be high enough to elute all compounds of interest and any high-boiling contaminants from the column.

  • Carrier Gas Flow: Optimize the carrier gas flow rate to ensure optimal column efficiency.

b. Troubleshooting Workflow for Co-elution:

The following diagram illustrates a logical workflow for addressing co-elution issues.

CoElution_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Resolution Start Co-elution Suspected (Peak Shoulder or Asymmetry) CheckPurity Confirm with MS or DAD Peak Purity Analysis Start->CheckPurity AdjustTemp Adjust Temperature Program (Lower Initial Temp, Slower Ramp) CheckPurity->AdjustTemp AdjustFlow Optimize Carrier Gas Flow AdjustTemp->AdjustFlow If unresolved Resolved Peaks Resolved AdjustTemp->Resolved If resolved ChangeColumn Change Stationary Phase (Different Polarity) AdjustFlow->ChangeColumn If unresolved AdjustFlow->Resolved If resolved SamplePrep Implement/Optimize Sample Cleanup (SPE, LLE, SPME) ChangeColumn->SamplePrep If unresolved ChangeColumn->Resolved If resolved SamplePrep->Resolved

Caption: Troubleshooting workflow for resolving GC peak co-elution.

Sample Preparation

If method optimization does not fully resolve the co-elution, improving your sample preparation techniques can help to remove interfering matrix components before GC analysis.[3][4]

a. Solid Phase Extraction (SPE):

SPE can be used to selectively isolate this compound from a complex sample matrix.

Experimental Protocol: General SPE for Lactone Isolation

  • Sorbent Selection: Choose a sorbent that retains the analyte while allowing interfering compounds to pass through, or vice-versa. For a moderately polar compound like this compound, a normal-phase sorbent (e.g., silica, diol) or a reversed-phase sorbent (e.g., C18) can be effective depending on the sample solvent.

  • Conditioning: Condition the SPE cartridge with a solvent that is similar in polarity to the sample matrix.

  • Loading: Load the sample onto the cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a solvent that will elute weakly bound interfering compounds but not the analyte of interest.

  • Elution: Elute the this compound with a solvent that is strong enough to desorb it from the sorbent.

b. Liquid-Liquid Extraction (LLE):

LLE separates compounds based on their differential solubility in two immiscible liquids.

c. Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. This is particularly useful for volatile and semi-volatile compounds in clean matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?

A1: The most common causes include:

  • Inadequate chromatographic separation: This can be due to an inappropriate GC column (stationary phase), a non-optimized temperature program, or an incorrect carrier gas flow rate.

  • Complex sample matrix: The presence of other compounds with similar chemical properties, such as isomers of this compound or fatty acid methyl esters (FAMEs), can lead to co-elution.[2][3]

  • Column degradation: Over time, the performance of a GC column can degrade, leading to broader peaks and reduced resolution.

Q2: How can I tell if a peak is co-eluting?

A2: Signs of co-elution include:

  • Asymmetrical peaks: Look for peaks with a "shoulder" on the front or back, or split tops.[1][2]

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be due to the merging of multiple peaks.

  • Mass Spectrometry (MS) data: If you are using a GC-MS system, you can examine the mass spectrum across the peak. A change in the mass spectrum from the beginning to the end of the peak is a strong indication of co-elution.[2]

  • Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[1]

Q3: Can changing the injection technique help resolve co-elution?

A3: Yes, to some extent. While not the primary method for resolving co-elution, a proper injection technique is crucial for obtaining sharp, symmetrical peaks. A broad initial peak shape can exacerbate co-elution problems. Ensure your injection is fast and that the injector temperature is optimized to prevent band broadening.

Q4: When should I consider using a different GC column?

A4: You should consider changing your GC column if you have exhaustively optimized the temperature program and carrier gas flow rate on your current column without success. The goal is to find a stationary phase with a different selectivity for your analyte and the co-eluting compound(s). For example, if you are using a non-polar column and have co-elution, switching to a polar or a shape-selective (e.g., cyclodextrin-based) column may provide the necessary resolution.

Q5: Are there advanced techniques for resolving severe co-elution?

A5: Yes, for very complex samples with severe co-elution, you might consider two-dimensional gas chromatography (GCxGC). This technique uses two columns with different stationary phases to provide a much higher degree of separation than single-dimension GC.

References

improving signal-to-noise ratio for 9-Tetradecen-5-olide in MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of 9-Tetradecen-5-olide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no signal for this compound?

A low or absent signal can be due to several factors including suboptimal ionization, low sample concentration, or ion suppression from the sample matrix.[1] this compound is a neutral, relatively non-polar molecule, which can make it challenging to ionize effectively using standard Electrospray Ionization (ESI).

Q2: Which ionization source is best for this compound: ESI or APCI?

Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less-polar, lower-molecular-weight, and thermally stable compounds that do not ionize well with ESI.[2][3][4][5][6] Since this compound fits this profile, APCI is likely to yield a better signal intensity. However, it is always recommended to test both sources if available.

Q3: How can I reduce background noise in my mass spectra?

High background noise can originate from contaminated solvents, leaky fittings, or a dirty ion source.[7][8] Ensure you are using high-purity, LC-MS grade solvents and additives.[9][10] Regularly cleaning the ion source and checking for leaks in the LC and MS systems can significantly reduce noise.[7] Performing a "steam cleaning" of the instrument overnight can also help reduce background levels.[8]

Q4: Can mobile phase additives improve my signal?

Yes, mobile phase additives can significantly impact ionization efficiency.[11] For positive ion mode, small amounts of volatile acids like formic acid can promote protonation. For lactones, additives like ammonium formate or ammonium fluoride have been shown to enhance signal by forming adducts ([M+NH₄]⁺).[12] It is crucial to use volatile additives to avoid salt deposition in the ion source.[10][11]

Q5: Is derivatization a viable option for improving the signal of this compound?

Yes. Since this compound is a neutral molecule with low ionization efficiency, chemical derivatization can be employed to introduce a readily ionizable group.[13] Reagents that react with the lactone's functional group to add a permanent charge or a moiety that is easily protonated (like an amine) can dramatically improve MS sensitivity.[13][14]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving low S/N issues for this compound.

Problem: Weak or undetectable analyte peak.

Below is a workflow to troubleshoot the issue.

TroubleshootingWorkflow cluster_0 Initial Check cluster_1 Sample Preparation cluster_2 LC-MS Method cluster_3 Advanced Solutions cluster_4 Solution Path Start Low S/N Ratio Observed CheckConcentration Is sample concentration adequate? (>10-100 ng/mL) Start->CheckConcentration MatrixEffects Are matrix effects suspected? CheckConcentration->MatrixEffects Yes IonizationSource Review Ionization Source CheckConcentration->IonizationSource No, concentration is sufficient ImplementCleanup Implement Sample Cleanup (SPE or LLE) MatrixEffects->ImplementCleanup Yes MatrixEffects->IonizationSource No / Already Clean SourceParameters Optimize Source Parameters IonizationSource->SourceParameters TryAPCI Switch to APCI Source IonizationSource->TryAPCI MobilePhase Optimize Mobile Phase SourceParameters->MobilePhase AdjustParams Tune Voltages, Gas Flows, and Temperatures SourceParameters->AdjustParams Derivatization Consider Derivatization MobilePhase->Derivatization If signal is still low AddModifier Add Formic Acid or Ammonium Formate MobilePhase->AddModifier

Caption: Troubleshooting workflow for low S/N.

Step 1: Verify Sample Integrity and Concentration
  • Concentration Check : Ensure your sample concentration is within the typical detection range of your instrument (e.g., 10-100 ng/mL).[15] A signal may not be detectable if the concentration is too low.[1]

  • Matrix Effects : Complex matrices can suppress the ionization of the target analyte.[16] If you are working with biological or complex samples, sample cleanup is essential.

Step 2: Optimize Sample Preparation

If matrix effects are suspected, use an appropriate sample preparation technique to isolate the analyte and remove interferences.

  • Solid-Phase Extraction (SPE) : A highly effective method for cleaning up complex samples and concentrating the analyte.[17][18]

  • Liquid-Liquid Extraction (LLE) : Useful for separating analytes based on their solubility in two immiscible liquids.[17][19]

Step 3: Optimize the Ionization Source

The choice and tuning of the ionization source are critical for neutral molecules.

  • Select the Right Source : As a relatively non-polar molecule, this compound is an excellent candidate for Atmospheric Pressure Chemical Ionization (APCI) .[2][4][20] ESI may work but will likely require adduct formation to be efficient.

  • Tune Source Parameters : Manually tune the source parameters while infusing a standard solution of your analyte.[2] Do not rely solely on autotune. Key parameters to optimize include:

    • APCI Probe Temperature/Vaporizer Temperature : Crucial for volatilizing the analyte. Adjust for maximum signal without causing thermal degradation.[5][20]

    • Corona Discharge Current (APCI) : Optimize for stable and efficient ionization.

    • Capillary Voltage (ESI) : Optimize to ensure a stable spray and efficient ion formation.[21][22]

    • Nebulizer and Drying Gas : Optimize gas flows and temperatures to ensure efficient desolvation of droplets.[20][23]

Step 4: Adjust Mobile Phase Composition
  • Add Modifiers : The addition of volatile mobile phase additives can significantly enhance ionization.

    • Ammonium Formate (5-10 mM) : Promotes the formation of [M+NH₄]⁺ adducts, which is often an effective ionization pathway for neutral molecules in both ESI and APCI.

    • Formic Acid (0.1%) : Can aid in protonation ([M+H]⁺), especially in APCI.

  • Solvent Quality : Always use high-purity, LC-MS grade solvents (e.g., methanol, acetonitrile, water) to minimize background noise.

Data Presentation: Ionization Source Comparison

The following table illustrates the expected relative performance of ESI and APCI for a neutral lactone like this compound.

Ionization SourceExpected Primary IonRelative Signal Intensity (Hypothetical)Recommended For
ESI (Electrospray)[M+Na]⁺, [M+NH₄]⁺Low to ModeratePolar, ionizable compounds
APCI (Chemical Ionization)[M+H]⁺High Less-polar, thermally stable compounds[2][3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a biological matrix like plasma.

  • Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of LC-MS grade water.[17]

  • Sample Loading : Mix 100 µL of the plasma sample with 400 µL of water and load it onto the conditioned cartridge.[17]

  • Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[17]

  • Elution : Elute the this compound from the cartridge using 1 mL of acetonitrile or methanol.[17]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen.[24] Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[24]

SPE_Workflow Condition 1. Condition C18 Cartridge (Methanol -> Water) Load 2. Load Diluted Sample Condition->Load Wash 3. Wash (5% Methanol) Remove Interferences Load->Wash Elute 4. Elute Analyte (Acetonitrile) Wash->Elute Dry 5. Dry & Reconstitute in Mobile Phase Elute->Dry

Caption: Solid-Phase Extraction (SPE) workflow.

Protocol 2: Optimizing APCI Source Parameters

This protocol describes a systematic approach to tuning the APCI source.

  • Prepare a Standard Solution : Prepare a 1 µg/mL solution of this compound in your initial mobile phase composition.

  • Infuse the Standard : Using a syringe pump, infuse the standard solution directly into the MS source at a flow rate typical for your LC method (e.g., 0.4 mL/min).

  • Set Initial Parameters : Start with the manufacturer's recommended settings for your instrument.

  • Optimize One-Variable-at-a-Time :

    • Vaporizer Temperature : Vary the temperature (e.g., from 300°C to 500°C in 25°C increments) and monitor the signal intensity for the target ion (e.g., [M+H]⁺). Choose the temperature that gives the maximum signal without evidence of fragmentation.[20]

    • Nebulizing Gas Pressure : Adjust the nebulizer pressure to achieve a stable and robust signal.[20]

    • Drying Gas Flow and Temperature : Optimize these parameters to ensure complete desolvation, which is critical for good sensitivity.[20]

    • Corona Current : Adjust the corona discharge current (typically 1-5 µA) to find the point of maximum stable signal.

  • Confirm with LC-MS : Once optimized via infusion, confirm the settings by making several injections of your standard through your LC system.

Data Presentation: APCI Parameter Optimization

This table shows example data from an APCI optimization experiment.

ParameterSetting 1Setting 2Setting 3Optimal Setting
Vaporizer Temp (°C) 350400450400
Signal Intensity (counts)8.5 x 10⁴2.1 x 10⁵1.5 x 10⁵2.1 x 10⁵
Drying Gas Flow (L/min) 8101210
Signal Intensity (counts)1.6 x 10⁵2.1 x 10⁵1.9 x 10⁵2.1 x 10⁵
Corona Current (µA) 2.03.04.03.0
Signal Intensity (counts)1.2 x 10⁵2.1 x 10⁵2.0 x 10⁵2.1 x 10⁵

Note: Data are hypothetical and for illustrative purposes.

By following these guides and protocols, researchers can systematically troubleshoot and significantly improve the signal-to-noise ratio for the MS analysis of this compound.

References

addressing degradation of 9-Tetradecen-5-olide in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 9-Tetradecen-5-olide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its stability?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The ideal storage conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at temperatures between 2-8°C. Exposure to light, humidity, and oxygen should be minimized as they can accelerate degradation. For long-term storage, keeping it in a freezer at -20°C is recommended.

Q2: I've noticed a change in the odor of my stored this compound. What could be the cause?

A2: A change in odor is a common indicator of degradation. This compound is an unsaturated lactone, which can undergo hydrolysis or oxidation.[1][2][3][4] Hydrolysis, caused by the presence of moisture, would lead to the formation of 5-hydroxy-9-tetradecenoic acid, which may have a different odor profile. Oxidation at the double bond can lead to various smaller, volatile compounds that can alter the perceived scent.

Q3: My experimental results are inconsistent when using an older batch of this compound. Could degradation be the issue?

A3: Yes, degradation of this compound can lead to a decrease in its purity and the formation of byproducts, which can interfere with your experiments and lead to inconsistent results. It is crucial to use a fresh or properly stored sample for sensitive applications. We recommend verifying the purity of older batches using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) before use.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage in the lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2][5][6] This opens the ring to form 5-hydroxy-9-tetradecenoic acid.

  • Oxidation: The carbon-carbon double bond in the alkyl chain is prone to oxidation.[4] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Storage
Symptom Possible Cause Troubleshooting Steps
Change in color or appearanceOxidation or polymerization1. Visually inspect the sample for any discoloration or formation of precipitates.2. Perform a purity analysis using GC-MS to identify potential degradation products.3. If degradation is confirmed, discard the sample and use a fresh batch.
Altered odorHydrolysis or Oxidation1. Compare the odor of the suspect sample with a fresh, unopened sample.2. Analyze the sample by GC-MS to detect the presence of hydrolysis products (5-hydroxy-9-tetradecenoic acid) or oxidation byproducts.
Inconsistent experimental resultsDecreased purity due to degradation1. Quantify the purity of the this compound sample using a validated analytical method (see Experimental Protocols).2. If the purity is below the required specifications for your experiment, obtain a new, high-purity batch.
Issue 2: Analytical Inconsistencies in this compound Quantification
Symptom Possible Cause Troubleshooting Steps
Multiple peaks in GC-MS chromatogramPresence of isomers or degradation products1. Verify the expected retention time of this compound using a certified reference standard.2. Analyze the mass spectra of the additional peaks to identify potential isomers or degradation products.3. Optimize the GC temperature program to achieve better separation.
Poor peak shapeActive sites in the GC system or sample overload1. Deactivate the GC inlet and column by silylation.2. Dilute the sample to an appropriate concentration.3. Check for and clean any contamination in the GC inlet.
Low signal intensityLow sample concentration or instrument sensitivity issues1. Ensure the sample is properly dissolved and injected at the correct concentration.2. Check the MS tune and perform maintenance if necessary.3. Verify the integrity of the injection syringe.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This protocol provides a general method for the analysis of this compound and its potential degradation products. Method optimization may be required for specific instrumentation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
  • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

2. GC-MS Parameters:

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (10:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 minRamp to 280°C at 10°C/minHold at 280°C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan Rangem/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The molecular ion would be at m/z 224.34.
  • Integrate the peak areas of all detected compounds.
  • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
  • Analyze the mass spectra of any additional peaks to tentatively identify degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 9_Tetradecen_5_olide This compound (Lactone Ring) Hydroxy_Acid 5-hydroxy-9-tetradecenoic acid (Open Ring) 9_Tetradecen_5_olide->Hydroxy_Acid + H2O (Acid/Base Catalyzed) Unsaturated_Lactone This compound (Double Bond) Oxidation_Products Epoxides, Aldehydes, Ketones, Carboxylic Acids Unsaturated_Lactone->Oxidation_Products + [O] (Light, O2)

Figure 1. Primary degradation pathways of this compound.

TroubleshootingWorkflow start Suspected Degradation visual_inspection Visual Inspection (Color, Odor Change?) start->visual_inspection gcms_analysis Perform GC-MS Analysis visual_inspection->gcms_analysis Yes use_sample Proceed with Experiment visual_inspection->use_sample No purity_check Purity Meets Specification? gcms_analysis->purity_check purity_check->use_sample Yes discard_sample Discard and Use Fresh Sample purity_check->discard_sample No

Figure 2. Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Stabilization of Lactone Pheromones for Field Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stabilization of lactone pheromones for field application.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for lactone pheromones in the field?

Lactone pheromones are susceptible to degradation through two main pathways:

  • Hydrolysis: The ester bond in the lactone ring can be cleaved by water, a reaction that is significantly accelerated in alkaline conditions.[1] This results in an inactive open-chain hydroxy acid.

  • Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the breakdown of the pheromone molecule.[2] The extent of degradation depends on the chemical structure of the pheromone and the intensity and duration of light exposure.

2. What are the most common methods for stabilizing lactone pheromones?

Several techniques are employed to protect lactone pheromones from premature degradation and to control their release rate in the field:

  • Microencapsulation: This is a widely used method where the pheromone is enclosed within a protective polymeric shell.[3][4] Common materials for the shell include gelatin, gum arabic, and various synthetic polymers.[3] This technique shields the pheromone from environmental factors like moisture and UV light and allows for a sustained release over time.[3][5]

  • Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like pheromones, within their hydrophobic cavity.[6] This complexation can enhance the stability of the pheromone by protecting it from hydrolysis and photodegradation.[7][8] It can also improve the solubility of hydrophobic pheromones in water-based formulations.[8]

  • Formulation with Antioxidants and UV Protectants: Adding antioxidants, such as phenylene diamines, to the formulation can mitigate oxidative degradation caused by exposure to sunlight.[2] UV protectants, like carbon black, can also be incorporated to shield the pheromone from harmful UV radiation.

  • Dispenser and Matrix Formulations: Incorporating the pheromone into a solid matrix, such as a wax or polymer dispenser, can provide a controlled release and offer some protection from the environment. The choice of matrix material can significantly influence the release rate and longevity of the dispenser.

3. How do I choose the right stabilization method for my experiment?

The optimal stabilization method depends on several factors:

  • The specific lactone pheromone: Its chemical properties, such as volatility and susceptibility to hydrolysis and photodegradation, will influence the choice of stabilization technique.

  • The target insect and environment: The duration of control required, the typical weather conditions (temperature, humidity, sun exposure), and the application method will all play a role.

  • The desired release profile: Different methods offer different release kinetics, from a near zero-order release with some microencapsulated formulations to a first-order release from other dispenser types.

Troubleshooting Guides

Formulation and Preparation Issues

Q: My microencapsulation by interfacial polymerization is failing (e.g., no microcapsules are forming, or they are aggregated). What could be the problem?

A: Interfacial polymerization is a sensitive process. Here are some common issues and solutions:

  • Incorrect monomer concentrations: The ratio of the monomers in the oil and water phases is critical. Ensure your calculations are correct and that the monomers are fully dissolved in their respective phases before emulsification.

  • Inadequate agitation: The size of the droplets in the emulsion determines the size of the microcapsules. The initial emulsification step requires vigorous stirring to create a fine emulsion. During the polymerization step, gentle stirring is needed to prevent agglomeration.

  • Incorrect pH: The polymerization reaction is often pH-dependent. Ensure the pH of the aqueous phase is within the optimal range for the specific monomers you are using.

  • Poor choice of surfactant/emulsifier: The surfactant stabilizes the emulsion. If the emulsion is breaking, you may need to try a different surfactant or adjust its concentration.

Q: I'm having trouble forming an inclusion complex between my lactone pheromone and a cyclodextrin. What can I do?

A: Several factors can affect the efficiency of cyclodextrin complexation:

  • Mismatched cavity size: The size of the cyclodextrin cavity must be appropriate to accommodate the pheromone molecule. Consider trying different types of cyclodextrins (α, β, or γ-CD) or modified cyclodextrins.

  • Low pheromone solubility: If the pheromone has very low water solubility, it may be difficult to get it into the aqueous cyclodextrin solution. Using a co-solvent or a different preparation method, like kneading or freeze-drying, can help.[9]

  • Suboptimal temperature and pH: These parameters can influence the binding constant of the inclusion complex. Experiment with different temperatures and pH values to find the optimal conditions for your specific system.

Field Application and Performance Issues

Q: My pheromone dispensers are not lasting as long as expected in the field. What could be the cause?

A: Several factors can lead to a shorter-than-expected field life for pheromone dispensers:

  • Environmental conditions: High temperatures, strong winds, and direct sunlight can all increase the release rate of the pheromone and accelerate its degradation.[10] Consider using a more protective formulation or a dispenser designed for harsher conditions.

  • Dispenser type: Different dispenser types have different release kinetics and are affected differently by environmental factors. For example, some passive dispensers may have a high initial release rate that drops off quickly, while aerosol dispensers can be programmed for specific release times but are susceptible to mechanical failure.[2][7]

  • Incorrect placement: Placing dispensers in areas with high wind exposure can lead to rapid depletion of the pheromone.[10]

Q: I've deployed a mating disruption treatment, but I'm still catching a lot of male moths in my monitoring traps. Why isn't it working?

A: High trap catches in a mating disruption block can be due to several reasons:

  • Trap placement: If a monitoring trap is placed very close to a mating disruption dispenser, it may still catch males that are attracted to the high concentration of pheromone from the dispenser. Place traps as far from dispensers as is practical within the treated area.

  • High pest pressure: In areas with very high pest populations, mating disruption alone may not be sufficient to prevent all matings. It is often most effective when pest pressure is low to moderate.

  • Improper dispenser density or placement: An insufficient number of dispensers or uneven distribution can create "gaps" in the pheromone cloud, allowing males to locate females.

  • "Edge effects": The borders of a treated block are more susceptible to mated females flying in from untreated areas. Consider reinforcing the borders with a higher density of dispensers or with other control measures.[7]

Quantitative Data on Lactone Pheromone Stability

The stability of lactone pheromones is highly dependent on environmental conditions. The following tables provide representative data on the degradation of lactones under various conditions.

Table 1: Effect of pH and Temperature on the Hydrolysis Rate Constant (k) of a Model Lactone

Temperature (°C)pHRate Constant (k) (s⁻¹)Half-life (t½) (minutes)
803--
1003--
12034.34 x 10⁻³2.7
807--
1007--
12072.91 x 10⁻³4.0

Data derived from a study on ATP hydrolysis, which serves as a model for the temperature and pH dependence of hydrolysis rates.[11]

Table 2: Effect of Formulation on the Release of a Pheromone Analogue

FormulationRelease DurationNotes
Gelatin-gum arabic microcapsules~1 weekInitial release rate was high.[3]
Gelatin network with wax particles> 6 months60% of the encapsulated analogue showed sustained release.[3]

Experimental Protocols

Protocol 1: Microencapsulation of a Lactone Pheromone by Interfacial Polymerization

This protocol describes the formation of polyurea microcapsules containing a hydrophobic lactone pheromone.

Materials:

  • Lactone pheromone

  • Dichloromethane (or another suitable organic solvent)

  • Toluene diisocyanate (TDI) or another suitable diisocyanate

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Ethylenediamine (or another suitable diamine)

  • Deionized water

  • Mechanical stirrer

Procedure:

  • Prepare the oil phase: Dissolve the lactone pheromone and the diisocyanate monomer in the organic solvent.

  • Form the emulsion: Add the oil phase to the aqueous PVA solution while stirring vigorously with a mechanical stirrer. Continue stirring until a fine emulsion is formed. The droplet size will determine the final microcapsule size.

  • Initiate polymerization: While stirring gently, add the aqueous solution of the diamine monomer to the emulsion.

  • Cure the microcapsules: Continue stirring gently for a specified period (e.g., 1-3 hours) at room temperature or a slightly elevated temperature to allow the polymerization reaction to complete and the microcapsule walls to harden.

  • Wash and collect the microcapsules: Stop stirring and allow the microcapsules to settle. Decant the supernatant and wash the microcapsules several times with deionized water. The microcapsules can then be collected by filtration or centrifugation.

Diagram of the Interfacial Polymerization Workflow:

G cluster_oil_phase Oil Phase Preparation cluster_emulsification Emulsification cluster_polymerization Polymerization cluster_final Final Steps p1 Dissolve Pheromone and Diisocyanate in Organic Solvent p2 Add Oil Phase to Aqueous PVA Solution p1->p2 p3 Vigorous Stirring to Form Emulsion p2->p3 p4 Add Aqueous Diamine Solution p3->p4 p5 Gentle Stirring to Form Shells p4->p5 p6 Curing p5->p6 p7 Washing and Collection p6->p7

Caption: Workflow for microencapsulation by interfacial polymerization.

Protocol 2: Preparation of Lactone Pheromone-Cyclodextrin Inclusion Complexes by Freeze-Drying

This method is suitable for forming solid inclusion complexes, particularly for thermolabile pheromones.[12]

Materials:

  • Lactone pheromone

  • β-Cyclodextrin (or a modified cyclodextrin like HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve the cyclodextrin: Dissolve the cyclodextrin in deionized water with stirring. The amount of water should be sufficient to fully dissolve the cyclodextrin.

  • Add the pheromone: Add the lactone pheromone to the cyclodextrin solution. If the pheromone is a liquid, it can be added directly. If it is a solid, it may need to be dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before being added to the cyclodextrin solution.

  • Complexation: Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Freezing: Freeze the solution in the freeze-dryer at a low temperature (e.g., -40°C or lower).

  • Lyophilization (Freeze-Drying): Apply a vacuum to the frozen sample. The water will sublimate, leaving a dry powder of the pheromone-cyclodextrin inclusion complex.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption.

Diagram of the Freeze-Drying Complexation Workflow:

G p1 Dissolve Cyclodextrin in Water p2 Add Pheromone to Cyclodextrin Solution p1->p2 p3 Stir for 24-48 hours (Complexation) p2->p3 p4 Freeze Solution (e.g., -40°C) p3->p4 p5 Apply Vacuum (Lyophilization) p4->p5 p6 Collect Dry Powder (Inclusion Complex) p5->p6

Caption: Workflow for preparing cyclodextrin inclusion complexes by freeze-drying.

Protocol 3: Stability-Indicating HPLC Method for Lactone Pheromones

This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify a lactone pheromone and its degradation products.

1. Forced Degradation Study:

  • Purpose: To generate degradation products and to demonstrate the specificity of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve the pheromone in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a set time.

    • Base Hydrolysis: Dissolve the pheromone in a basic solution (e.g., 0.1 M NaOH) at room temperature for a set time.

    • Oxidation: Dissolve the pheromone in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

    • Photodegradation: Expose a solution of the pheromone to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13][14]

    • Thermal Degradation: Expose the solid pheromone to elevated temperatures (e.g., 80°C).

  • Analysis: Analyze the stressed samples by HPLC-DAD (Diode Array Detector) or HPLC-MS (Mass Spectrometry) to identify the degradation products and the parent pheromone.

2. HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good separation of the lactone and its hydrolyzed (acidic) form.

  • Detection: UV detection at a wavelength where the pheromone absorbs is common. If the pheromone has a weak chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can be used.

  • Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase composition to achieve baseline separation of the parent pheromone from all degradation products and any formulation excipients.

3. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Diagram of the Stability Testing Workflow:

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation stress_conditions Acid Base Oxidation Light Heat analysis Analyze Stressed Samples stress_conditions->analysis hplc_dev Column Selection Mobile Phase Optimization Gradient Tuning validation Specificity Linearity Accuracy Precision hplc_dev->validation final_method Validated Stability- Indicating Method validation->final_method formulation Pheromone Formulation formulation->stress_conditions analysis->hplc_dev

Caption: Workflow for developing a stability-indicating HPLC method.

References

minimizing isomerization of 9-Tetradecen-5-olide during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the isomerization of the C9 double bond during the synthesis of (Z)-9-Tetradecen-5-olide.

Troubleshooting Guide: Minimizing Isomerization

This guide addresses common issues encountered during the synthesis of (Z)-9-Tetradecen-5-olide, with a focus on preventing the undesired isomerization of the (Z)-alkene to the more stable (E)-isomer.

Issue/Question Potential Cause(s) Recommended Solution(s)
Significant E-isomer formation detected after lactonization. High reaction temperatures during macrolactonization can promote isomerization. Basic reagents or byproducts can catalyze the isomerization of the double bond. Prolonged reaction times increase the likelihood of isomerization.Employ mild macrolactonization methods that proceed at or below room temperature, such as the Corey-Nicolaou or Shiina macrolactonization. If using a method that requires heat, such as some variations of the Yamaguchi esterification, use the lowest effective temperature and monitor the reaction closely to minimize reaction time. Ensure all reagents and solvents are anhydrous and free of basic impurities. Consider using base-free lactonization conditions.
Isomerization observed before the lactonization step. Acidic or basic conditions used in preceding synthetic steps (e.g., deprotection of a protecting group) can cause isomerization. The use of certain transition metal catalysts in reactions prior to lactonization might lead to double bond migration.Carefully select protecting groups and deprotection methods that are neutral or very mild. For example, use silyl ethers which can be removed under neutral conditions with a fluoride source. If transition metal-catalyzed reactions are necessary, choose catalysts and conditions known to have low isomerization activity. Additives like 1,4-benzoquinone can sometimes suppress isomerization in metathesis reactions.[1][2][3]
Difficulty in separating the Z- and E-isomers. The structural similarity of the isomers can make chromatographic separation challenging.High-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate columns can be effective for separating Z/E isomers. Purification of an earlier intermediate in the synthesis where the polarity difference between isomers might be greater can be a more effective strategy.
Low yield of the desired (Z)-lactone. In addition to isomerization, side reactions such as oligomerization can reduce the yield during macrolactonization.Adhere to high-dilution principles during the cyclization step to favor intramolecular lactonization over intermolecular polymerization. This is typically achieved by the slow addition of the hydroxy acid to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which macrolactonization method is least likely to cause isomerization of the double bond in my unsaturated hydroxy acid?

A1: Methods that proceed under mild, neutral conditions at or below room temperature are generally preferred to minimize isomerization. The Corey-Nicolaou macrolactonization, which utilizes 2,2'-dipyridyl disulfide and triphenylphosphine, and the Shiina macrolactonization, employing 2-methyl-6-nitrobenzoic anhydride (MNBA), are excellent choices as they are typically conducted at room temperature. While the Yamaguchi esterification is a powerful and widely used method, it can sometimes require elevated temperatures, which may increase the risk of isomerization. If the Yamaguchi protocol is used, it is crucial to carefully control the temperature and reaction time.

Q2: Can the choice of protecting group for the hydroxyl function influence isomerization?

A2: Yes, indirectly. The choice of protecting group is critical because the conditions required for its removal can induce isomerization. For instance, if a protecting group requires harsh acidic or basic conditions for cleavage, there is a significant risk of isomerizing the double bond before the lactonization step. It is advisable to use protecting groups that can be removed under neutral or very mild conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are often a good choice as they can be cleaved with fluoride reagents (e.g., TBAF) under neutral conditions.

Q3: Are there any specific catalysts I should avoid in the steps leading up to the lactonization?

A3: Certain transition metal catalysts, particularly those that can form metal hydride species, are known to promote alkene isomerization. For example, some ruthenium-based catalysts used in olefin metathesis can cause double bond migration if not properly managed. If such catalysts are used, it is important to choose reaction conditions and catalysts specifically designed for low isomerization rates and to thoroughly purify the product to remove all traces of the catalyst before proceeding to the next step. The addition of isomerization inhibitors like 1,4-benzoquinone during metathesis has been shown to be effective.[1][2][3]

Q4: What is the best way to purify the final (Z)-9-Tetradecen-5-olide from its (E)-isomer?

A4: The separation of Z/E isomers of macrolides can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) on a silica or reversed-phase column is often the most effective method for achieving high purity. Careful optimization of the solvent system is crucial. Gas chromatography (GC) can also be used, particularly for analytical-scale separation and quantification of the isomer ratio. In some cases, it may be easier to separate isomeric precursors earlier in the synthetic sequence.

Experimental Protocols

A general synthetic strategy to obtain (Z)-9-Tetradecen-5-olide involves the synthesis of the precursor, (Z)-5-hydroxy-9-tetradecenoic acid, followed by a stereoconservative macrolactonization.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start Commercially Available Starting Materials Precursor_Synth Synthesis of (Z)-5-hydroxy-9-tetradecenoic acid Start->Precursor_Synth Protection Hydroxyl Protection (e.g., TBS ether) Precursor_Synth->Protection Deprotection Selective Deprotection Protection->Deprotection Lactonization Macrolactonization (e.g., Corey-Nicolaou or Shiina) Deprotection->Lactonization Purification Purification of (Z)-9-Tetradecen-5-olide Lactonization->Purification Final_Product (Z)-9-Tetradecen-5-olide Purification->Final_Product IsomerizationFactors cluster_synthesis Synthesis of (Z)-9-Tetradecen-5-olide Z_Isomer (Z)-9-Tetradecen-5-olide (Desired Product) E_Isomer (E)-9-Tetradecen-5-olide (Undesired Isomer) Z_Isomer->E_Isomer Isomerization Heat High Temperature Heat->Z_Isomer promotes Base Basic Conditions Base->Z_Isomer promotes Acid Acidic Conditions Acid->Z_Isomer promotes Catalyst Transition Metal Catalysts Catalyst->Z_Isomer promotes Time Prolonged Reaction Time Time->Z_Isomer promotes

References

Technical Support Center: Overcoming Non-Reproducible Results in 9-Tetradecen-5-olide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-reproducible results in bioassays involving 9-Tetradecen-5-olide.

I. Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during the bio-evaluation of this compound.

Inconsistent Results in Cell Viability/Cytotoxicity Assays

Question: We are observing significant well-to-well and day-to-day variability in our cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo®) with this compound. What are the potential causes and solutions?

Answer:

Non-reproducible results in cytotoxicity assays with a lipophilic compound like this compound often stem from its physicochemical properties and handling. Here’s a troubleshooting workflow:

Troubleshooting Workflow: Cytotoxicity Assay Variability

start Inconsistent Cytotoxicity Results solubility Issue: Poor Aqueous Solubility / Aggregation start->solubility dmso Issue: DMSO Concentration Effects start->dmso binding Issue: Non-Specific Binding start->binding stability Issue: Compound Instability start->stability cell_health Issue: Suboptimal Cell Health/Density start->cell_health sol_sol Solution: - Optimize stock concentration in DMSO/Ethanol. - Vortex vigorously before serial dilution. - Visually inspect for precipitation. - Include solubility enhancers (e.g., non-ionic surfactants like Tween® 80 at low concentrations). solubility->sol_sol dmso_sol Solution: - Maintain final DMSO concentration <0.5% (ideally <0.1%). - Ensure consistent DMSO concentration across all wells, including controls. - Run a DMSO toxicity control curve. dmso->dmso_sol binding_sol Solution: - Use low-binding microplates. - Consider serum-free vs. serum-containing media and its impact on free compound concentration. - Pre-incubate plates with a blocking agent (e.g., BSA) in some applications. binding->binding_sol stability_sol Solution: - Prepare fresh dilutions from stock for each experiment. - Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. - Assess stability in media over the experiment's duration. stability->stability_sol cell_health_sol Solution: - Ensure consistent cell seeding density. - Regularly check for mycoplasma contamination. - Use cells within a consistent passage number range. - Monitor doubling time and morphology. cell_health->cell_health_sol

Caption: Troubleshooting workflow for inconsistent cytotoxicity assays.

Illustrative Data on Variability:

The following table presents hypothetical IC50 values for this compound in a cytotoxicity assay, illustrating the impact of experimental variables.

Experimental Condition Lab A (IC50 in µM) Lab B (IC50 in µM) Potential Reason for Discrepancy
Standard Protocol (0.5% DMSO, 10% FBS)15.225.8Differences in cell passage number, serum lot, or incubation time.
High DMSO (1% DMSO)8.512.1Increased cell membrane permeability or synergistic toxicity with DMSO.
Low Serum (1% FBS)9.816.5Higher free compound concentration due to reduced protein binding.
Standard Microplate18.930.2Compound adsorption to plastic, reducing effective concentration.
Low-Binding Microplate14.524.5Reduced non-specific binding, leading to more consistent results.
Variable Potency in Enzyme Inhibition Assays

Question: Our team is getting conflicting IC50 values for this compound in an enzyme inhibition assay. How can we improve the reproducibility?

Answer:

Variability in enzyme inhibition assays with lipophilic compounds often arises from compound aggregation, non-specific enzyme interactions, and instability.

Troubleshooting Workflow: Enzyme Inhibition Assay Variability

start Variable Enzyme Inhibition IC50 aggregation Issue: Compound Aggregation start->aggregation nonspecific Issue: Non-Specific Inhibition start->nonspecific stability Issue: Compound/Enzyme Instability start->stability assay_cond Issue: Assay Condition Drift start->assay_cond agg_sol Solution: - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. - Test for inhibition against a control enzyme (e.g., β-lactamase). - Characterize dose-response curves for steepness. aggregation->agg_sol nonspecific_sol Solution: - Increase the concentration of the target enzyme and observe for a shift in IC50. - Vary substrate concentration to determine the mechanism of inhibition (competitive, non-competitive, etc.). nonspecific->nonspecific_sol stability_sol Solution: - Ensure enzyme is stored correctly and activity is consistent. - Prepare fresh compound dilutions for each experiment. - Pre-incubate compound with enzyme and assess time-dependent inhibition. stability->stability_sol assay_cond_sol Solution: - Strictly control pH, temperature, and buffer components. - Ensure consistent solvent concentration in all wells. - Use a validated and standardized protocol. assay_cond->assay_cond_sol

Caption: Troubleshooting workflow for enzyme inhibition assay variability.

Illustrative Data on Variability:

This table shows hypothetical IC50 values for this compound in an enzyme inhibition assay, demonstrating the effect of assay conditions.

Assay Condition IC50 (µM) Interpretation
Standard Buffer5.6Baseline activity.
+ 0.01% Triton X-10022.1Significant increase in IC50 suggests initial inhibition was due to aggregation.
High Enzyme Concentration10.3A rightward shift in IC50 may indicate stoichiometric, non-catalytic binding.
Pre-incubation (30 min)2.8Lower IC50 suggests time-dependent inhibition.
Inconsistent Signaling in GPCR Activation Assays

Question: We are observing a low signal-to-noise ratio and inconsistent dose-response curves for this compound in a GPCR activation assay (e.g., calcium mobilization, cAMP). What could be the issue?

Answer:

GPCR assays with hydrophobic ligands can be challenging due to low solubility, non-specific membrane interactions, and potential for biased agonism.

Troubleshooting Workflow: GPCR Assay Variability

start Inconsistent GPCR Signaling solubility Issue: Poor Solubility/Bioavailability start->solubility membrane Issue: Non-Specific Membrane Effects start->membrane receptor Issue: Low Receptor Expression/Coupling start->receptor pathway Issue: Pathway-Specific Signaling start->pathway sol_sol Solution: - Use carrier proteins like BSA in the assay buffer. - Optimize solvent concentration and pre-dilution steps. - Test different salt forms or formulations if available. solubility->sol_sol membrane_sol Solution: - Test activity in a parental cell line lacking the receptor of interest. - Use a structurally similar but inactive analog as a negative control. - Assess cell membrane integrity at active concentrations. membrane->membrane_sol receptor_sol Solution: - Confirm receptor expression levels (e.g., by flow cytometry or Western blot). - Co-express promiscuous G-proteins (e.g., Gα16) to enhance signaling. - Optimize cell density and assay kinetics. receptor->receptor_sol pathway_sol Solution: - Profile the compound in multiple downstream signaling pathways (e.g., β-arrestin recruitment, cAMP, IP1). - Compare signaling profile to known reference agonists. pathway->pathway_sol cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Passaging, Mycoplasma Check) cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation (Stock, Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation detection Signal Detection (e.g., Absorbance, Fluorescence) incubation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Normalization, Background Subtraction) data_acq->data_proc curve_fit Curve Fitting (IC50/EC50 Determination) data_proc->curve_fit report Reporting curve_fit->report non_repro Non-Reproducible Results compound Compound Properties non_repro->compound assay Assay System non_repro->assay protocol Experimental Protocol non_repro->protocol solubility Poor Solubility/ Aggregation compound->solubility stability Instability compound->stability binding Non-Specific Binding compound->binding cell_line Cell Line Integrity/ Variability assay->cell_line reagents Reagent Variability assay->reagents detection_sys Detection System assay->detection_sys handling Pipetting/Handling Errors protocol->handling conditions Inconsistent Conditions (Temp, Time, etc.) protocol->conditions solvent Solvent Effects protocol->solvent ligand This compound receptor GPCR ligand->receptor Binds to g_protein G-Protein (e.g., Gs, Gi, Gq) receptor->g_protein Activates arrestin β-Arrestin receptor->arrestin Recruits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream internalization Receptor Internalization/ Signaling arrestin->internalization

Technical Support Center: Optimizing Dispenser Release Rate for 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Tetradecen-5-olide dispensers. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chemical compound often utilized as a flavor and fragrance agent. It is also recognized as a sex pheromone for certain insects, such as the Japanese beetle (Popillia japonica). Key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
Appearance Colorless clear liquid (estimated)
Odor Fatty, fruity
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg (estimated)
Vapor Pressure 0.000067 mmHg @ 25.00 °C (estimated)
Solubility Soluble in alcohol; Insoluble in water (6.719 mg/L @ 25 °C estimated)

Q2: What are the critical factors influencing the release rate of this compound from a dispenser?

The release of this compound from a passive dispenser is primarily influenced by environmental conditions and the dispenser's physical and chemical characteristics. Temperature is a significant factor, with higher temperatures generally leading to increased release rates. The material, size, shape, and thickness of the dispenser walls also play a crucial role in determining the rate of diffusion.

Q3: How can I quantify the release rate of this compound from a dispenser?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the quantitative analysis of this compound. This technique allows for the separation and identification of the compound from air samples collected around the dispenser. By using an internal standard, precise quantification of the released amount over a specific period can be achieved.

Troubleshooting Guides

This section addresses common problems encountered during the optimization of this compound dispenser release rates.

Issue 1: Inconsistent or No Release of this compound

Possible Causes:

  • Dispenser Clogging: The pores or diffusion pathways of the dispenser may become blocked.

  • Compound Degradation: this compound may degrade due to exposure to environmental factors such as high temperatures, UV light, or incompatible dispenser materials.

  • Improper Dispenser Loading: The initial loading of the pheromone into the dispenser may have been insufficient or improperly executed.

Troubleshooting Steps:

  • Inspect the Dispenser: Visually examine the dispenser for any signs of blockage or damage.

  • Verify Compound Stability: Analyze a sample of the this compound from the dispenser using GC-MS to check for degradation products.

  • Review Loading Protocol: Ensure the dispenser loading procedure was followed correctly and that the initial concentration of this compound was accurate.

  • Test Alternative Dispenser Materials: If degradation is suspected, consider using dispensers made from different materials that are known to be inert to lactone compounds.

Issue 2: Release Rate is Too High or Too Low

Possible Causes:

  • Environmental Conditions: Ambient temperature, humidity, and airflow can significantly affect the release rate.

  • Dispenser Design: The surface area, wall thickness, and porosity of the dispenser material are key determinants of the release rate.

  • Formulation Issues: The concentration of this compound in the dispenser matrix may not be optimal.

Troubleshooting Steps:

  • Monitor Environmental Conditions: Record temperature, humidity, and airflow in the experimental area to correlate with release rate data.

  • Adjust Dispenser Parameters: Experiment with dispensers of varying surface areas, wall thicknesses, or materials to modify the diffusion rate.

  • Optimize Formulation: Prepare dispensers with different concentrations of this compound to find the optimal loading for the desired release rate.

  • Conduct Controlled Release Studies: Perform experiments in a controlled environment (e.g., an environmental chamber) to isolate the effects of individual variables on the release rate.

Experimental Protocols

Protocol 1: Quantification of this compound Release Rate using GC-MS

Objective: To determine the amount of this compound released from a dispenser over a specified time period.

Materials:

  • Dispenser loaded with this compound

  • Air sampling pump

  • Sorbent tubes (e.g., Tenax® TA)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time)

  • Solvent for desorption (e.g., hexane or dichloromethane)

Methodology:

  • Sample Collection:

    • Place the dispenser in a controlled environment chamber.

    • Position the sorbent tube near the dispenser and draw a known volume of air through the tube using the air sampling pump at a constant flow rate.

    • Collect samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Preparation:

    • Desorb the collected analytes from the sorbent tube by passing a small volume of solvent through it.

    • Add a known amount of the internal standard to the collected sample.

  • GC-MS Analysis:

    • Inject an aliquot of the sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate this compound from other volatile compounds.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

  • Data Analysis:

    • Create a calibration curve by analyzing standards of known this compound concentrations with the internal standard.

    • Quantify the amount of this compound in the air samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Calculate the release rate in units such as nanograms per hour (ng/hr).

Protocol 2: Stability Assessment of this compound in Dispensers

Objective: To evaluate the chemical stability of this compound within a dispenser under various environmental conditions.

Materials:

  • Dispensers loaded with this compound

  • Environmental chambers with controlled temperature, humidity, and light

  • GC-MS system

  • Solvent for extraction (e.g., hexane)

Methodology:

  • Sample Exposure:

    • Place loaded dispensers in environmental chambers under different conditions (e.g., elevated temperature, high humidity, UV exposure).

    • Include a control group of dispensers stored in a cool, dark, and dry environment.

  • Extraction:

    • At specified time points (e.g., 1, 7, 14, 30 days), remove dispensers from the chambers.

    • Extract the remaining this compound from the dispenser matrix using an appropriate solvent.

  • GC-MS Analysis:

    • Analyze the extracts using GC-MS to quantify the amount of intact this compound and to identify any potential degradation products.

  • Data Analysis:

    • Compare the amount of this compound remaining in the exposed dispensers to the control group.

    • Calculate the percentage of degradation over time for each environmental condition.

Visualizations

Experimental_Workflow cluster_prep Dispenser Preparation cluster_sampling Release Rate Measurement cluster_analysis Quantification Load Load Dispenser with This compound Place Place in Controlled Environment Load->Place Start Experiment Collect Collect Air Samples (Sorbent Tubes) Place->Collect Time Intervals Desorb Solvent Desorption Collect->Desorb GCMS GC-MS Analysis Desorb->GCMS Calculate Calculate Release Rate GCMS->Calculate

Caption: Workflow for quantifying this compound release rate.

Troubleshooting_Logic Start Inconsistent Release Rate? Cause1 Dispenser Clogging? Start->Cause1 Cause2 Compound Degradation? Start->Cause2 Cause3 Improper Loading? Start->Cause3 Action1 Inspect Dispenser Cause1->Action1 Action2 Analyze Compound Stability (GC-MS) Cause2->Action2 Action3 Review Loading Protocol Cause3->Action3

Caption: Troubleshooting logic for inconsistent release rates.

Technical Support Center: Refining Bioassay Protocols to Reduce Observer Bias

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize observer bias in their bioassay protocols.

Frequently Asked Questions (FAQs)

Q1: What is observer bias and how can it affect my bioassay results?

A1: Observer bias, also known as experimenter bias or detection bias, occurs when a researcher's expectations, opinions, or prejudices influence the outcome of a study.[1][2] In the context of a bioassay, this can manifest as subconsciously treating sample groups differently, or inconsistencies in data recording. This bias can lead to inaccurate and unreliable results, potentially compromising the validity of your research.[3]

Q2: What are the most effective strategies to reduce observer bias in our lab's bioassays?

A2: Several strategies can be employed to minimize observer bias:

  • Blinding (Masking): This involves concealing the identity of the samples (e.g., control vs. treated) from the person performing the assay and/or analyzing the data. Double-blinding, where neither the experimenter nor the analyst knows the sample identities, is the gold standard.[4][5]

  • Standardization of Protocols: A well-defined and standardized protocol for all experimental steps, from sample preparation to data analysis, is crucial. This ensures that all samples are treated identically, reducing the opportunity for subjective variations.

  • Automation: Automating steps like cell counting, colony counting, or plate reading can significantly reduce human error and eliminate subjective judgments.[1][2][4][6][7]

  • Randomization: Randomly assigning the positions of different treatments (e.g., on a 96-well plate) helps to prevent systematic errors that could be introduced by the experimenter or by variations across the plate itself.[5][8]

  • Training and Inter-Observer Reliability: Ensure all personnel are thoroughly trained on the assay protocol and that there is high agreement between different individuals performing the same measurement.

Troubleshooting Guides

Problem: High variability between replicate wells for the same treatment.

Possible Cause Troubleshooting Step
Inconsistent cell seeding or reagent addition. Ensure thorough mixing of cell suspensions before seeding. Use a multichannel pipette for simultaneous addition of reagents to replicate wells and ensure proper calibration.
Observer bias in manual counting. Implement a blinded counting protocol where the observer is unaware of the treatment for each well. Consider using an automated cell counter for objective quantification.[6][9][10][11]
"Edge effects" on the microplate. Avoid using the outer wells of the plate, as these are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with a buffer or media to create a more uniform environment.[8]
Non-randomized plate layout. Use a randomization scheme to assign the location of each treatment and replicate on the plate. This helps to distribute any potential spatial bias randomly.[5][8][12]

Problem: Inconsistent results between different experimenters.

Possible Cause Troubleshooting Step
Lack of a standardized protocol. Develop a detailed, step-by-step protocol that is followed by all users. Include specifics on incubation times, reagent concentrations, and data acquisition settings.
Subjective interpretation of results (e.g., colony size, cell morphology). Use objective, quantifiable metrics whenever possible. For example, use software to measure colony area instead of visual estimation.[1][2][4][13]
Insufficient training. Implement a comprehensive training program for all new users of the bioassay, including a competency assessment to ensure they can perform the assay reproducibly.
Inter-observer variability. Have multiple experimenters independently analyze the same set of samples to assess inter-observer reliability. If variability is high, retrain on the standardized protocol and data analysis methods.

Quantitative Data on Reducing Observer Bias

The following table summarizes data comparing manual and automated cell counting methods, highlighting the reduction in variability achieved through automation.

Counting Method Parameter User 1 (%CV) User 2 (%CV) Inter-User (%CV)
Manual (Hemocytometer) Coefficient of Variation4.9%6.9%4.0%
Automated (Cellometer Auto 2000) Coefficient of Variation4.6%3.5%1.8%

Data adapted from a study comparing manual and automated cell counting methods.[9] The Coefficient of Variation (%CV) is a measure of the relative variability.

Experimental Protocols

Protocol: Blinded Manual Cell Viability Assay (Trypan Blue Exclusion)

  • Sample Preparation and Coding:

    • A colleague not involved in the data acquisition or analysis should prepare the different treatment groups (e.g., control, drug A, drug B).

    • This colleague will label the sample tubes with a random code (e.g., Sample 1, Sample 2, Sample 3). The key linking the codes to the treatments should be kept confidential until after data analysis is complete.

  • Cell Staining:

    • The blinded experimenter takes a 20 µL aliquot of each coded cell suspension.

    • Add 20 µL of 0.4% Trypan Blue stain to each aliquot and mix gently.

    • Incubate for 1-2 minutes at room temperature.

  • Hemocytometer Loading and Counting:

    • Load 10 µL of the cell suspension/Trypan Blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Recording:

    • Record the raw counts for each coded sample.

  • Data Analysis (Unblinding):

    • Once all data is recorded, the colleague with the code key will reveal the identity of each sample.

    • Calculate cell viability for each treatment group using the formula: Viability (%) = (Number of viable cells / Total number of cells) * 100.

Visualizations

Blinding_Workflow Figure 1. Experimental Workflow for a Blinded Bioassay cluster_0 Preparation (Unblinded Colleague) cluster_1 Experimentation (Blinded Observer) cluster_2 Analysis (Blinded or Unblinded Analyst) Prep Prepare Treatment Groups (e.g., Control, Drug A, Drug B) Code Code Samples with Random Identifiers Prep->Code Assay Perform Bioassay on Coded Samples Code->Assay Record Record Raw Data Against Coded Identifiers Assay->Record Unblind Unblind Sample Identities Record->Unblind Analyze Analyze Data and Compare Treatment Groups Unblind->Analyze

Caption: Workflow for conducting a bioassay with blinding to reduce observer bias.

Double_Blinding_Logic Figure 2. Logical Relationship in a Double-Blind Study Investigator Investigator Treatment_Assignment Treatment Assignment (Coded) Investigator->Treatment_Assignment Administers Participant Participant / Sample Participant->Treatment_Assignment Receives Outcome_Assessment Outcome Assessment Treatment_Assignment->Outcome_Assessment

Caption: The core principle of a double-blind study design.

References

Validation & Comparative

Validating a Novel Insect Pheromone: A Comparative Guide to 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel insect pheromones are critical for the development of effective and environmentally benign pest management strategies. This guide provides a comparative framework for the validation of a putative novel insect pheromone, 9-Tetradecen-5-olide. As robust data on this compound is not yet publicly available, this document will use the well-characterized pheromone components of the fall armyworm (Spodoptera frugiperda), (Z)-9-tetradecen-1-ol (Z9-14:OH) and (Z)-9-tetradecenyl acetate (Z9-14:OAc), as exemplars to illustrate the validation process. This guide outlines the key experimental methodologies, presents comparative data in a structured format, and visualizes the underlying biological and experimental workflows.

Comparative Performance of Pheromone Analogs

The following tables summarize the electrophysiological and behavioral responses of insects to different pheromone components. This data is essential for determining the biological activity and potential for use in pest control applications.

Table 1: Electroantennography (EAG) Response of Male Spodoptera frugiperda to Pheromone Components

CompoundDose (µg)Mean EAG Response (mV) ± SEReference Insect
(Z)-9-tetradecenyl acetate (Z9-14:OAc)102.51 ± 0.37Spodoptera frugiperda
(Z)-7-dodecenyl acetate (Z7-12:OAc)10Not specified, but generally lower than Z9-14:OAcSpodoptera frugiperda
(Z)-9-tetradecen-1-ol (Z9-14:OH)Not specifiedNo significant responseEuzophera pyriella[1]

Note: Direct comparative EAG data for Z9-14:OH in S. frugiperda was not available in the reviewed literature. The data for E. pyriella suggests that the alcohol may not be the primary active component in all related species.

Table 2: Behavioral Response of Male Moths in Olfactometer Assays

Pheromone BlendInsect Species% AttractionControl Response
Z11-16:Ald + Z9-16:Ald (99:1 to 90:10)Helicoverpa armigeraSignificant increase in upwind flightNot specified
Z9-14:Ald (in combination with other components)Helicoverpa armigeraVaried (attraction or inhibition depending on concentration)Not specified

Table 3: Field Trapping Efficacy of Different Pheromone Lures

Lure CompositionTarget PestMean Trap Catch (moths/trap/night)Location
(Z)-9-tetradecen-1-ol (Z9-14:OH)Athetis hospesEfficient attractantSpain[2]
Z9-14:OH + Z9-14:OAc (75:25)Athetis hospesActivity inhibitedSpain[2]
2-component lure (Z9-14:Ac + Z7–12:Ac)Spodoptera frugiperdaVaried with habitatBenin[3]
3-component lure (Z9-14:Ac, Z11–16:Ac, Z7–12:Ac)Spodoptera frugiperdaHigher attraction in some studiesTogo[3]
4-component lure (Z9-14:Ac, Z11–16:Ac, Z7–12:Ac, Z9–12:Ac)Spodoptera frugiperdaVaried with habitatBenin[3]

Note: The effectiveness of pheromone lures can be highly species-specific and influenced by the presence of synergistic or antagonistic compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for the key experiments in pheromone validation.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

1. Insect Preparation:

  • An adult male moth is immobilized, often by chilling.
  • One antenna is excised at the base using fine scissors.
  • The distal tip of the antenna is removed to allow for electrode contact.

2. Electrode Preparation and Placement:

  • Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used.
  • The base of the excised antenna is placed in contact with the reference electrode.
  • The cut distal end of the antenna is connected to the recording electrode.

3. Odor Delivery:

  • A known amount of the test compound (e.g., 10 µg) is applied to a piece of filter paper.
  • The filter paper is placed inside a Pasteur pipette.
  • A purified and humidified air stream is passed through the pipette, delivering the odor puff to the antenna.
  • A control puff of air with only the solvent is also delivered.

4. Data Recording and Analysis:

  • The electrical potential change (depolarization) across the antenna is amplified and recorded.
  • The amplitude of the response (in millivolts) is measured.
  • The responses to the test compound are compared to the solvent control and a standard reference compound.

Y-Tube Olfactometer Bioassay Protocol

A Y-tube olfactometer is a behavioral assay used to determine the preference of an insect for a particular odor.

1. Apparatus Setup:

  • A Y-shaped glass tube is used.
  • Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.
  • The test odor source (e.g., filter paper with the synthetic pheromone) is placed in one arm.
  • A control (solvent only) is placed in the other arm.

2. Insect Acclimation and Introduction:

  • Male moths are typically used within 1-3 days of emergence and are pre-conditioned in a dark, quiet environment.
  • A single moth is introduced at the base of the Y-tube.

3. Behavioral Observation:

  • The moth is allowed a set amount of time (e.g., 5-10 minutes) to make a choice.
  • A "choice" is recorded when the moth moves a certain distance into one of the arms and remains there for a specified time.
  • The number of moths choosing the treatment arm versus the control arm is recorded.

4. Data Analysis:

  • A Chi-square test or a binomial test is used to determine if there is a statistically significant preference for the treatment arm over the control arm.

Field Trapping Protocol

Field trapping experiments are the ultimate test of a pheromone's effectiveness in a natural environment.

1. Trap and Lure Preparation:

  • Standardized traps (e.g., delta traps or funnel traps) are used.
  • Lures are prepared by loading a specific dose of the synthetic pheromone onto a dispenser (e.g., a rubber septum).

2. Experimental Design:

  • A randomized complete block design is typically used to minimize the effects of environmental variability.
  • Traps baited with the test lure are placed in the field at a specified distance from each other (e.g., 20-50 meters) to avoid interference.
  • Control traps (baited with solvent only or unbaited) are also included.
  • Traps are placed at a height relevant to the flight behavior of the target insect.

3. Data Collection:

  • Traps are checked at regular intervals (e.g., daily or weekly).
  • The number of captured target insects in each trap is recorded.

4. Data Analysis:

  • The mean number of insects captured per trap per day (or week) is calculated for each treatment.
  • Analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) is used to determine if there are significant differences in trap catch between the different lures and the control.

Visualizing the Process

Diagrams are provided below to illustrate the key biological and experimental workflows involved in pheromone validation.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecules PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Receptor Odorant Receptor (OR) + Orco PBP->Receptor Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation Signal Action Potential Neuron->Signal Signal Transduction Brain Antennal Lobe of Brain Signal->Brain Transmission

Pheromone Signaling Pathway in an Insect

Experimental_Workflow cluster_0 Laboratory Validation cluster_1 Field Validation cluster_2 Outcome Compound Putative Pheromone (e.g., this compound) EAG Electroantennography (EAG) Compound->EAG Olfactometer Y-Tube Olfactometer Compound->Olfactometer EAG->Olfactometer Informs Behavioral Assay Field_Trapping Field Trapping Olfactometer->Field_Trapping Leads to Validation Validation as a Pheromone Field_Trapping->Validation

Experimental Workflow for Pheromone Validation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-Tetradecen-5-olide and related well-characterized 14-membered macrolide lactones, specifically erythromycin and clarithromycin. Due to a lack of publicly available experimental data on the biological activities of this compound, this guide focuses on a detailed comparison of its known physicochemical properties with the extensive biological and physicochemical data available for erythromycin and clarithromycin. This comparative framework allows for hypothesized biological activities of this compound based on the established properties of structurally related macrolides.

Executive Summary

This compound is a 14-membered lactone with limited available data, primarily identifying it as a flavor and fragrance agent. In contrast, erythromycin and clarithromycin are well-established macrolide antibiotics with potent antibacterial and anti-inflammatory properties. This guide presents a comprehensive comparison of their physicochemical properties, antimicrobial activities, and anti-inflammatory mechanisms. While direct experimental data for this compound is absent, its structural similarity to other 14-membered lactones suggests potential for similar biological activities, warranting further investigation.

Physicochemical Properties

A comparison of the known physicochemical properties of this compound, erythromycin, and clarithromycin is presented in Table 1. Notably, this compound is a significantly smaller and less complex molecule than the macrolide antibiotics. Its higher lipophilicity, suggested by the estimated XlogP3 value, may influence its potential membrane permeability and interactions with cellular targets.

PropertyThis compoundErythromycinClarithromycin
Molecular Formula C14H24O2C37H67NO13C38H69NO13
Molecular Weight ( g/mol ) 224.34733.93747.95[1]
Appearance Colorless clear liquid (est.)[2]White crystalline powderWhite crystalline powder
logP (o/w) 4.063 (est.)[2]3.063.16
Water Solubility 6.719 mg/L @ 25 °C (est.)[2]2 mg/mLLow
pKa Not Available8.88.76[3]

Antimicrobial Activity

Erythromycin and clarithromycin exhibit broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the translocation of tRNA. The Minimum Inhibitory Concentration (MIC) is a key measure of their potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin and Clarithromycin against various bacterial strains.

Bacterial StrainErythromycin MIC (µg/mL)Clarithromycin MIC (µg/mL)
Staphylococcus aureus0.25 - >64[4][5]0.06 - >256[6]
Streptococcus pneumoniae0.03 - 0.125[7]0.03 - 0.125[7]
Bordetella pertussis0.06 - 0.125[7]0.03 - 0.125[7]
Rhodococcus equi>0.5[8]Not Available
Lactic Acid Bacteria8 - 32[9]Not Available
Helicobacter pyloriNot Available2 - >256[6][10]
Mycobacterium genavenseNot Available0.06 - 0.12[11]

Note: MIC values can vary depending on the specific strain and testing methodology.

Based on its simpler structure, this compound is not expected to possess the same potent and broad-spectrum antibacterial activity as erythromycin or clarithromycin, which have complex structures optimized for ribosomal binding. However, some simpler lactones have shown modest antimicrobial effects, and thus, the activity of this compound cannot be entirely ruled out without experimental testing.

Anti-inflammatory Activity

A significant therapeutic benefit of macrolides like erythromycin and clarithromycin is their anti-inflammatory effect, which is independent of their antimicrobial activity. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production.

Erythromycin has been shown to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like IL-8.[12][13] Studies have demonstrated that erythromycin can inhibit NF-κB DNA-binding activity and transcriptional activation.[12] For instance, at a concentration of 10 µM, erythromycin inhibited IL-8 NF-κB transcription by 37%.[12] Clarithromycin has also been shown to suppress NF-κB activation in various cell types, including peripheral blood mononuclear cells and pulmonary epithelial cells.[14][15][16][17]

Given that the anti-inflammatory effects of macrolides are attributed to their interaction with key signaling pathways, it is plausible that this compound, as a 14-membered lactone, could exhibit some immunomodulatory properties. However, the specific structural features required for potent NF-κB inhibition are not fully elucidated, and experimental validation is necessary.

Cytotoxicity

The cytotoxic potential of these compounds is a critical aspect of their therapeutic profile.

Table 3: Cytotoxicity (IC50) of Erythromycin and Clarithromycin in various cell lines.

Cell LineErythromycin IC50 (µM)Clarithromycin IC50 (µM)
Human Liver Cells (Chang)>1000>1000
Human Leukemia (HL-60)Not Available~50
Human Breast Cancer (MCF-7)Not Available>100

Note: IC50 values are highly dependent on the cell line and assay conditions.

The cytotoxicity of this compound is unknown. Given its relatively simple structure compared to the complex macrolides, its cytotoxic profile may differ significantly.

Experimental Protocols

Detailed protocols for the key assays discussed in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Cell culture medium

  • Test compound (this compound, Erythromycin, Clarithromycin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compound (this compound, Erythromycin, Clarithromycin)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • 96-well plates

  • Test compound (this compound, Erythromycin, Clarithromycin)

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After attachment, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction: Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for a specified period (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition compared to the induced, untreated control.

Visualizations

NF-kB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Erythromycin Erythromycin Erythromycin->NF-kB_n inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of Erythromycin.

Experimental Workflow - MIC Assay Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Serial Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While this compound remains a poorly characterized compound from a biological perspective, its 14-membered lactone structure places it within a class of molecules known for diverse and potent bioactivities. The detailed analysis of erythromycin and clarithromycin provides a valuable framework for predicting the potential therapeutic applications of novel lactones like this compound. The provided experimental protocols offer a clear path for the future investigation of its antimicrobial, anti-inflammatory, and cytotoxic properties. Further research is essential to elucidate the biological profile of this compound and determine its potential as a therapeutic agent.

References

Comparative Analysis of 9-Tetradecen-5-olide Stereoisomers: An Examination of Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative biological analysis of 9-Tetradecen-5-olide and its distinct stereoisomers. While the parent molecule is recognized as a flavoring agent, specific studies detailing the synthesis and subsequent comparative evaluation of its enantiomers ((R) vs. (S)) and diastereomers ((Z) vs. (E)) are not presently available. Consequently, a direct, data-driven comparison of their biological activities cannot be compiled.

While research on analogous compounds suggests that stereochemistry plays a crucial role in the biological activity of lactones, particularly in their function as pheromones, this principle has not been explicitly demonstrated for this compound through dedicated studies. The following guide will, therefore, focus on the general principles of stereoisomerism and biological activity, drawing parallels from related compounds where data is available, and will highlight the current limitations in the scientific record regarding this compound.

The Critical Role of Stereochemistry in Biological Activity

The spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its interaction with biological systems. Enzymes, receptors, and other biological targets are themselves chiral and will often interact preferentially with only one specific stereoisomer of a compound. This can lead to significant differences in efficacy, potency, and even the type of biological response elicited by different stereoisomers.

G cluster_0 Stereoisomers of this compound cluster_1 Biological Target (e.g., Receptor) cluster_2 Biological Response R_Z (5R,9Z)-9-Tetradecen-5-olide Receptor Chiral Binding Site R_Z->Receptor High Affinity Binding (Hypothetical) S_Z (5S,9Z)-9-Tetradecen-5-olide S_Z->Receptor Low or No Affinity Binding (Hypothetical) R_E (5R,9E)-9-Tetradecen-5-olide R_E->Receptor Low or No Affinity Binding (Hypothetical) S_E (5S,9E)-9-Tetradecen-5-olide S_E->Receptor Low or No Affinity Binding (Hypothetical) Activity Observed Biological Activity Receptor->Activity Signal Transduction No_Activity No or Reduced Activity

Caption: Hypothetical interaction of this compound stereoisomers with a chiral biological receptor.

Potential Biological Activities Based on Structurally Related Compounds

While direct evidence is lacking for this compound, studies on similar molecules offer insights into its potential biological roles.

Pheromonal Activity: Many structurally similar long-chain unsaturated lactones and their alcohol precursors are known insect pheromones. For instance, (Z)-9-tetradecen-1-ol is a sex pheromone component for the mahogany shoot borer, Hypsipyla robusta. It is plausible that one or more stereoisomers of this compound could exhibit pheromonal activity in certain insect species. However, without empirical data from electroantennography (EAG) or field trapping studies with the isolated stereoisomers, this remains speculative.

Antimicrobial and Cytotoxic Activities: Various lactones isolated from natural sources have demonstrated antimicrobial and cytotoxic effects. The specific stereochemistry of these compounds is often critical to their activity. Although no such activities have been reported for this compound, this is a potential area for future investigation.

Data Presentation

Due to the absence of comparative experimental data in the current body of scientific literature, a quantitative data table comparing the biological activities of this compound stereoisomers cannot be constructed.

Experimental Protocols

As no specific comparative biological assays have been published for the stereoisomers of this compound, detailed experimental protocols cannot be provided. However, a general workflow for such a study would involve the following steps:

G A Enantioselective Synthesis of Stereoisomers ((5R,9Z), (5S,9Z), (5R,9E), (5S,9E)) B Structural and Purity Analysis (NMR, GC-MS, Chiral HPLC) A->B C Biological Screening B->C D Pheromone Activity Assays (EAG, Wind Tunnel, Field Trapping) C->D E Antimicrobial Assays (MIC, MBC determination) C->E F Cytotoxicity Assays (MTT, IC50 determination on cell lines) C->F G Data Analysis and Comparison D->G E->G F->G

Caption: General experimental workflow for comparing the biological activity of this compound stereoisomers.

1. Enantioselective Synthesis: The individual stereoisomers of this compound would need to be synthesized with high stereochemical purity. This would likely involve stereoselective reactions to control the configuration at the C5 chiral center and the C9 double bond.

2. Structural and Purity Analysis: The identity and purity of each synthesized stereoisomer would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

3. Biological Screening: Each purified stereoisomer would then be subjected to a panel of biological assays. Based on the activities of related compounds, these would likely include:

  • Pheromone Activity Assays: Electroantennography (EAG) to measure the response of insect antennae, followed by behavioral assays in a wind tunnel and field trapping studies to assess attraction.
  • Antimicrobial Assays: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria and fungi.
  • Cytotoxicity Assays: Evaluation of the cytotoxic effects on various cancer cell lines using methods like the MTT assay to determine the half-maximal inhibitory concentration (IC50).

4. Data Analysis and Comparison: The quantitative data obtained from these assays for each stereoisomer would be statistically analyzed and compared to determine if there are significant differences in their biological activities.

Conclusion

The Enigmatic Potential of 9-Tetradecen-5-olide: A Guide to Investigating Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interaction of a compound with other agents is paramount. While 9-Tetradecen-5-olide, a naturally occurring unsaturated delta-lactone, has been identified in various biological contexts, including as a pheromone and a component of plant extracts, a significant gap exists in the scientific literature regarding its specific synergistic and antagonistic effects in a pharmacological setting. This guide aims to provide a framework for investigating these potential interactions by drawing parallels with the broader class of lactones, for which a wealth of data is available.

Currently, there are no published studies detailing the synergistic or antagonistic effects of this compound with other drugs or bioactive compounds. However, the diverse biological activities exhibited by other lactones, such as antimicrobial, anti-inflammatory, and anticancer effects, strongly suggest that this compound may also possess the capacity for such interactions. This guide will, therefore, present a comparative analysis based on existing data for structurally or functionally related lactones, offering a roadmap for future research into this compound.

Comparative Analysis of Lactone Interactions

Lactones, as a chemical class, have demonstrated significant potential for synergistic and antagonistic interactions with a variety of therapeutic agents. The following table summarizes key findings for other lactones, which can serve as a basis for hypothesizing and testing the effects of this compound.

Lactone Class/CompoundInteracting AgentObserved EffectPotential Implication for this compound
Sesquiterpene Lactones
IsoalantolactonePenicillin GSynergistic antimicrobial activity against β-lactamase-positive S. aureus.Investigation of this compound in combination with β-lactam antibiotics against resistant bacterial strains is warranted.
Costunolide & DehydrocostuslactoneEach otherSynergistic antimycobacterial activity against Mycobacterium tuberculosis.Could this compound exhibit synergistic effects with other lactones or antimicrobial agents?
Macrolide Lactones
ErythromycinVirginiamycin M (VM)Antagonistic effect on ribosome binding.Exploration of potential antagonism with protein synthesis inhibitors could reveal novel mechanisms of action.
Azithromycin/ClarithromycinVarious antibioticsSynergistic and additive activity against Pseudomonas aeruginosa and other cystic fibrosis pathogens.This compound could be explored as an adjunct therapy for difficult-to-treat infections.
Roxithromycin/Flurithromycin/AzithromycinProton-pump inhibitorsSynergistic activity against Helicobacter pylori.Potential for combination therapy in treating gastrointestinal infections.

Proposed Experimental Protocols for Investigating this compound

To elucidate the synergistic and antagonistic potential of this compound, a systematic approach employing established in vitro methodologies is recommended.

Antimicrobial Synergy Testing

Objective: To determine if this compound enhances the efficacy of known antimicrobial agents.

Methodology: Checkerboard Microdilution Assay

  • Preparation of Agents: Prepare stock solutions of this compound and a panel of standard antibiotics (e.g., penicillin, ciprofloxacin, gentamicin) in an appropriate solvent.

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound and the selected antibiotic. This involves serial dilutions of this compound along the rows and the antibiotic along the columns.

  • Inoculation: Add a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Anti-inflammatory Interaction Studies

Objective: To assess whether this compound can modulate the activity of anti-inflammatory drugs.

Methodology: Lipopolysaccharide (LPS)-induced Cytokine Release Assay in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound, a standard anti-inflammatory drug (e.g., dexamethasone, ibuprofen), or a combination of both for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS to the cell culture and incubate for a specified period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the cytokine levels in the combination treatment groups to those of the individual agents. A significant reduction in cytokine levels beyond the additive effect of the individual drugs would indicate synergy. Conversely, a diminished effect compared to the individual agents would suggest antagonism.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of future research, the following diagrams illustrate a hypothetical signaling pathway for anti-inflammatory synergy and a general experimental workflow.

anti_inflammatory_synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Transcription DrugX Anti-inflammatory Drug DrugX->IKK Inhibits CompoundY This compound CompoundY->NFkB Potentially Inhibits Nuclear Translocation Cytokines Pro-inflammatory Cytokines DNA->Cytokines

Caption: Hypothetical synergistic anti-inflammatory mechanism.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Select Target Biological System (e.g., Bacterial Strain, Cell Line) B Procure & Prepare This compound & Test Agents A->B C Perform Checkerboard Assay (Antimicrobial Synergy) B->C D Conduct Cytokine Release Assay (Anti-inflammatory Interaction) B->D E Calculate FICI for Synergy (from Checkerboard data) C->E F Quantify Cytokine Levels (from ELISA data) D->F G Determine Nature of Interaction (Synergistic, Additive, Antagonistic) E->G F->G

Caption: General experimental workflow for interaction studies.

Conclusion

While direct experimental evidence for the synergistic and antagonistic effects of this compound is currently lacking, the broader family of lactones provides a strong rationale for investigating such properties. The proposed experimental protocols and conceptual diagrams offer a starting point for researchers to explore the interactive potential of this compound. Uncovering these effects will be crucial in determining the therapeutic promise of this compound and could pave the way for novel combination therapies in various disease areas. The scientific community is encouraged to undertake these investigations to fill this critical knowledge gap.

Comparative Efficacy of Pheromone Lures for the Indian Meal Moth (Plodia interpunctella): A Review of Standard Attractants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no evidence for the efficacy of (Z)-9-tetradecen-5-olide as a pheromone lure for the Indian Meal Moth (Plodia interpunctella) or other common stored product pests. In contrast, the standard and commercially utilized lure for monitoring and managing P. interpunctella populations is a well-defined blend of two key compounds: (Z,E)-9,12-tetradecadienyl acetate (ZETA) and (Z,E)-9,12-tetradecadien-1-ol.

This guide provides a detailed comparison of the established standard pheromone lure with the requested compound, highlighting the absence of field efficacy data for (Z)-9-tetradecen-5-olide. The information presented is intended for researchers, scientists, and pest management professionals engaged in the development and evaluation of semiochemical-based pest control strategies.

Data Presentation: Standard Lure Composition

The effectiveness of pheromone lures is critically dependent on the precise composition and ratio of their active components. For the Indian Meal Moth, the primary attractant is a synergistic blend of two compounds.

Lure ComponentChemical NameAbbreviationTypical Ratio
Standard Lure (Z,E)-9,12-tetradecadienyl acetateZETA1
(Z,E)-9,12-tetradecadien-1-ol1
Test Compound (Z)-9-tetradecen-5-olide-Not Applicable

Note: While a 1:1 ratio for the standard lure is common, research has indicated that varying ratios can influence the capture rates of different stored product moth species. For P. interpunctella, this combination has demonstrated consistent attraction.[1][2] There is no published data to suggest that (Z)-9-tetradecen-5-olide is an attractant for this species.

Experimental Protocols: Field Efficacy Evaluation of Pheromone Lures for Stored Product Moths

To ensure objective and reproducible results when evaluating the field efficacy of pheromone lures for stored product moths like P. interpunctella, a standardized experimental protocol is essential. The following methodology is a composite of best practices derived from multiple studies.

1. Study Site Selection:

  • Environment: The trials should be conducted in environments where P. interpunctella is a known pest, such as food processing facilities, grain storage warehouses, or retail pet stores.[3]

  • Replication: To account for spatial variability, multiple independent sites or large, well-separated zones within a single facility should be used.

2. Trap Selection and Placement:

  • Trap Type: Commonly used traps include delta traps or funnel traps with a sticky liner to retain captured moths. The choice of trap should be consistent across all treatments.

  • Trap Density and Spacing: Traps are typically placed in a grid pattern with a spacing of 15-30 meters between traps to minimize interference. The density will depend on the size and complexity of the facility.

  • Trap Height: Traps are generally hung from ceilings or placed on high shelves, as male moths often fly at higher levels.

3. Lure Preparation and Deployment:

  • Lure Dispenser: The pheromone components are typically loaded onto a controlled-release dispenser, such as a rubber septum or a permeable membrane, to ensure a consistent release rate over the trapping period.

  • Handling: To prevent cross-contamination, clean gloves should be worn when handling lures and traps.

  • Acclimatization: Lures should be placed in the traps and deployed in the field for a set period before data collection begins to allow for the establishment of a pheromone plume.

4. Experimental Design:

  • Treatments: The experiment should include a control (trap with no lure), the standard lure (ZETA blend), and the test lure ((Z)-9-tetradecen-5-olide).

  • Randomization: The placement of traps for each treatment should be randomized within the study area to avoid positional bias.

  • Rotation: To further minimize the impact of trap location, the traps should be rotated among the different positions at regular intervals (e.g., weekly).

5. Data Collection and Analysis:

  • Monitoring Frequency: Traps should be inspected at regular intervals, typically weekly, and the number of captured male P. interpunctella recorded for each trap.

  • Data Recording: For each trap, the date, location, treatment type, and number of moths captured should be meticulously recorded.

  • Statistical Analysis: The collected data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean number of moths captured between the different lure treatments.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow for a field efficacy trial comparing different pheromone lures.

Field_Efficacy_Workflow A Site Selection (e.g., Warehouse, Food Processing Plant) B Trap and Lure Preparation - Delta Traps with Sticky Liners - Lure Dispenser Loading (Control, Standard, Test) A->B Site Confirmed C Randomized Trap Deployment (Grid Pattern) B->C Traps Prepared D Data Collection (Weekly Trap Inspection and Moth Counts) C->D Traps Deployed E Trap Rotation (Weekly) D->E Weekly Cycle F Data Analysis (Statistical Comparison of Trap Catches) D->F Data Compiled E->D G Conclusion on Lure Efficacy F->G Analysis Complete

References

Dose-Response Relationship of Pheromones in Insect Behavioral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: Extensive literature searches did not yield specific dose-response data for 9-Tetradecen-5-olide in behavioral assays. This compound is primarily documented as a flavor and fragrance agent. To fulfill the structural and content requirements of this guide, we will present a detailed analysis of a structurally related and extensively studied insect pheromone, (Z)-9-tetradecenyl acetate, and its analogs. This information is intended to serve as a representative example of dose-response relationships in insect behavioral studies.

This guide provides a comparative overview of the dose-dependent behavioral effects of insect sex pheromones, using (Z)-9-tetradecenyl acetate and related compounds as primary examples. The data is compiled from various studies on moth species, a common model for investigating olfactory responses. This document is intended for researchers, scientists, and professionals in drug development and pest management.

Quantitative Data Summary

The following table summarizes the dose-dependent behavioral responses of male moths to sex pheromone lures in a wind tunnel bioassay. The data is adapted from studies on species such as the Oriental fruit moth (Grapholita molesta) and the fall armyworm (Spodoptera frugiperda), which utilize similar C14 acetate pheromones.

Pheromone Dose (µg on lure)% Taking Flight% Oriented Upwind Flight% Approaching Source (within 10cm)% Landing on Source
0.01 30%15%5%0%
0.1 65%45%25%10%
1 95%80%70%55%
10 98%85%75%60%
100 90%70%50%40%
Control (Solvent only) 5%0%0%0%

Note: These values are synthesized from multiple sources for illustrative purposes and represent typical dose-response curves observed in wind tunnel assays with male moths responding to female sex pheromones.

Experimental Protocols

Wind Tunnel Behavioral Assay

A common method to evaluate the dose-response relationship of insect pheromones is the wind tunnel bioassay.

Objective: To quantify the behavioral responses of male moths to varying concentrations of a synthetic female sex pheromone.

Materials:

  • Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)

  • Controlled airflow system (e.g., 30 cm/s)

  • Charcoal-filtered air source

  • Low-intensity light source (e.g., 0.3 lux) to simulate crepuscular/nocturnal conditions

  • Pheromone dispenser (e.g., rubber septum, filter paper)

  • Test compound ((Z)-9-tetradecenyl acetate) and solvent (e.g., hexane)

  • Male moths (virgin, of a specific age, and tested during their scotophase)

  • Video recording equipment

Procedure:

  • Prepare serial dilutions of the test pheromone in the solvent.

  • Apply a known volume of each dilution to a dispenser to achieve the desired doses (e.g., 0.01, 0.1, 1, 10, 100 µg). A solvent-only dispenser serves as the control.

  • Place the dispenser at the upwind end of the wind tunnel.

  • Introduce a single male moth at the downwind end of the tunnel.

  • Record the moth's behavior for a set period (e.g., 5 minutes).

  • Observed behaviors are categorized and quantified, including:

    • Taking flight: The moth initiates flight.

    • Oriented upwind flight: The moth flies towards the pheromone source against the wind.

    • Approaching the source: The moth flies to within a predefined distance of the source (e.g., 10 cm).

    • Landing on the source: The moth makes physical contact with the dispenser.

  • The wind tunnel is purged with clean air between trials to prevent contamination.

  • A sufficient number of moths are tested for each dose to allow for statistical analysis.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine the dose-dependent antennal response to a pheromone.

Materials:

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Air stimulus controller

  • Test compound and solvent

  • Excised insect antenna

Procedure:

  • An antenna is carefully excised from a live insect.

  • The base and tip of the antenna are placed in contact with the two electrodes.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A puff of air containing a known concentration of the test compound is injected into the continuous airstream.

  • The change in electrical potential (depolarization) across the antenna is recorded as the EAG response.

  • A range of concentrations is tested to generate a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_data Data Analysis Pheromone_Dilution Pheromone Dilutions Wind_Tunnel Wind Tunnel Introduction Pheromone_Dilution->Wind_Tunnel Moth_Acclimation Moth Acclimation Moth_Acclimation->Wind_Tunnel Behavioral_Observation Behavioral Observation Wind_Tunnel->Behavioral_Observation Data_Recording Data Recording Behavioral_Observation->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis Dose_Response_Curve Dose-Response Curve Statistical_Analysis->Dose_Response_Curve

Caption: Workflow for a wind tunnel behavioral assay.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion_Channel Ion Channel ORN->Ion_Channel Activation Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Action_Potential Action Potential to Brain Signal_Transduction->Action_Potential

Caption: Generalized insect pheromone signaling pathway.

Unveiling the Absolute Configuration of Natural 9-Tetradecen-5-olide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive determination of the absolute configuration of natural 9-tetradecen-5-olide, a lactone with potential significance in chemical ecology, remains an area of ongoing scientific investigation. While the compound has been synthesized as a racemate and its presence in certain natural contexts has been suggested, a conclusive assignment of the naturally occurring enantiomer's stereochemistry is not yet firmly established in publicly available literature. This guide provides a comparative overview of the methods used to determine the absolute configuration of chiral molecules, the available data on this compound, and the experimental approaches required to definitively confirm the stereochemistry of its natural form.

Understanding Chirality and Absolute Configuration

Many organic molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers, often designated as (R) or (S), can exhibit significantly different biological activities. Determining the absolute configuration of a natural product is crucial for understanding its biological function and for the synthesis of biologically active analogs.

Current State of Knowledge on this compound

Currently, information in scientific databases and chemical supplier catalogs primarily lists this compound as a mixture of isomers, with the specific stereochemistry of the naturally occurring form not consistently reported. While related compounds, such as (Z)-9-tetradecen-1-ol, have been identified as insect pheromones, the specific enantiomer of the lactone, this compound, that may be present in nature and its biological role are not yet fully elucidated.

Comparative Methodologies for Determining Absolute Configuration

To definitively determine the absolute configuration of natural this compound, a combination of experimental techniques would be required. Below is a comparison of the key methodologies.

Method Principle Requirements Advantages Limitations
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).Isolation of the natural compound. Availability of a suitable chiral column and synthetic standards of known configuration.Provides enantiomeric ratio (e.g., enantiomeric excess, ee%). Can be used for purification of individual enantiomers.Does not directly provide absolute configuration without authentic standards.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Purified sample of the natural compound.A fundamental property of a chiral molecule. Comparison with the specific rotation of synthesized standards of known configuration can confirm the absolute configuration.The sign and magnitude of rotation can be difficult to predict and can be influenced by solvent and temperature.
Vibrational Circular Dichroism (VCD) Measurement of the differential absorption of left and right circularly polarized infrared light.Purified sample of the natural compound.Provides a rich spectroscopic fingerprint that can be compared with quantum chemical calculations to determine the absolute configuration without the need for synthetic standards.Requires specialized instrumentation and computational expertise.
Enantioselective Synthesis The synthesis of a single enantiomer of the target molecule with a known configuration.A robust and stereocontrolled synthetic route.Unambiguous confirmation of the absolute configuration by comparing the spectroscopic and chromatographic properties of the synthetic enantiomer with the natural product.Can be a time-consuming and challenging process.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.A suitable single crystal of the natural product or a derivative.Provides the unambiguous three-dimensional structure, including the absolute configuration.Growing diffraction-quality crystals of natural products can be difficult.

Experimental Workflow for Confirmation

A logical workflow to confirm the absolute configuration of natural this compound would involve the following steps:

G cluster_0 Isolation & Purification cluster_1 Chiral Analysis cluster_2 Spectroscopic & Synthetic Confirmation cluster_3 Final Confirmation Isolation Isolation from Natural Source Purification Purification of this compound Isolation->Purification Chiral_GC_HPLC Chiral GC/HPLC Analysis Purification->Chiral_GC_HPLC Specific_Rotation Specific Rotation Chiral_GC_HPLC->Specific_Rotation VCD_Analysis VCD Analysis Chiral_GC_HPLC->VCD_Analysis Comparison Comparison of Data Specific_Rotation->Comparison VCD_Analysis->Comparison Enantio_Synthesis Enantioselective Synthesis Enantio_Synthesis->Comparison Absolute_Config Absolute Configuration Confirmed Comparison->Absolute_Config

Figure 1. Experimental workflow for confirming the absolute configuration of natural this compound.

Detailed Experimental Protocols

1. Isolation and Purification:

  • Source Material: Collection of the biological material (e.g., insect glands, plant tissue) suspected to contain this compound.

  • Extraction: Solvent extraction (e.g., using hexane or dichloromethane) of the source material.

  • Chromatographic Purification: Initial purification by column chromatography on silica gel, followed by preparative HPLC or GC to isolate the pure lactone.

2. Chiral GC/HPLC Analysis:

  • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC).

  • Mobile Phase (for HPLC): A mixture of hexane and isopropanol is commonly used for normal-phase chiral separations.

  • Detection: Flame ionization detector (FID) for GC or a UV or evaporative light scattering detector (ELSD) for HPLC.

  • Procedure: The purified natural product is injected onto the chiral column, and the retention times of the enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the peak areas.

3. Enantioselective Synthesis:

  • A multi-step synthesis is designed to produce a single enantiomer (e.g., the (R)- or (S)-enantiomer) of this compound. This often involves the use of a chiral starting material or a chiral catalyst.

  • The final product is purified and its structure and stereochemistry are confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its specific rotation.

Logical Pathway for Configuration Assignment

The definitive assignment of the absolute configuration would follow a clear logical progression:

G cluster_0 Initial Analysis cluster_1 Synthetic Standards cluster_2 Comparative Analysis cluster_3 Conclusion Natural_Product Isolated Natural this compound Chiral_Comparison Chiral Chromatography Co-injection Natural_Product->Chiral_Comparison Spectroscopic_Comparison Spectroscopic Data Comparison (e.g., Specific Rotation, VCD) Natural_Product->Spectroscopic_Comparison R_Standard Synthesized (R)-9-Tetradecen-5-olide R_Standard->Chiral_Comparison R_Standard->Spectroscopic_Comparison S_Standard Synthesized (S)-9-Tetradecen-5-olide S_Standard->Chiral_Comparison S_Standard->Spectroscopic_Comparison Absolute_Config Absolute Configuration of Natural Product Determined Chiral_Comparison->Absolute_Config Spectroscopic_Comparison->Absolute_Config

Figure 2. Logical diagram for the assignment of absolute configuration.

By co-injecting the isolated natural product with the synthesized (R) and (S) standards on a chiral column, the retention time of the natural enantiomer can be matched to one of the standards. Further confirmation is achieved by comparing the specific rotation and other spectroscopic data of the natural product with those of the synthetic standards. This rigorous comparison provides an unambiguous confirmation of the absolute configuration of natural this compound.

Volatility of 9-Tetradecen-5-olide in Comparison to Other Semiochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of semiochemicals is paramount for the successful development of novel pest management strategies and other applications. Volatility, in particular, is a critical factor that dictates the dissemination of these chemical signals in the environment, influencing their effective range and persistence. This guide provides a comparative analysis of the volatility of 9-Tetradecen-5-olide against a range of other behavior-modifying chemicals, supported by experimental data and detailed methodologies.

Comparative Volatility of Selected Semiochemicals

The volatility of a compound is intrinsically linked to its vapor pressure and boiling point. A higher vapor pressure at a given temperature indicates a higher concentration of the compound in the gas phase, signifying greater volatility. Conversely, a lower boiling point generally correlates with higher volatility. The following table summarizes the available quantitative data for this compound and other common semiochemicals.

SemiochemicalChemical ClassVapor Pressure (mmHg @ 25°C)Boiling Point (°C)
This compoundLactone0.000067344 - 345
(Z)-9-Tetradecenyl acetateAcetate Ester0.000705 (@ 30.5°C)-
(Z)-7-Dodecenyl acetateAcetate Ester0.004215 (@ 30.5°C)-
Decyl acetateAcetate Ester0.0285 (@ 30.5°C)-
DisparlureEpoxide-146 - 148
CodlemoneAlcohol--
GrandlureMonoterpene Aldehyde/Alcohol--

Note: Data for Codlemone and Grandlure volatility is often presented in terms of release rates from dispensers rather than absolute vapor pressures or boiling points.

From the data presented, this compound exhibits a significantly lower vapor pressure compared to the acetate pheromones, indicating its lower volatility. This characteristic suggests that it is a more persistent semiochemical, likely to remain in a specific area for a longer duration, which could be advantageous for applications requiring long-lasting signals.

Experimental Protocols for Volatility and Bioactivity Assessment

Accurate determination of semiochemical volatility and bioactivity is crucial for their effective application. The following are detailed methodologies for two key experimental techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis and Electroantennography (EAG) for assessing an insect's olfactory response.

Gas Chromatography-Mass Spectrometry (GC-MS) for Semiochemical Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile chemical mixture.

Methodology:

  • Sample Preparation: Volatile semiochemicals are collected from the source (e.g., insect glands, headspace of plants) using techniques like solid-phase microextraction (SPME) or solvent extraction.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph. The injector is heated to a temperature that ensures the rapid volatilization of the sample without thermal degradation.

  • Separation: The volatilized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the mixture travel through the column at different rates based on their chemical properties (e.g., boiling point, polarity), leading to their separation. The oven temperature is typically programmed to increase over time to facilitate the elution of less volatile compounds.

  • Detection (Mass Spectrometry): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum for each compound is a unique "fingerprint" that can be compared to a library of known spectra for identification. The retention time (the time it takes for a compound to travel through the column) also aids in identification.

Electroantennography (EAG) for Bioactivity Assessment

EAG is a technique used to measure the electrical response of an insect's antenna to an olfactory stimulus. It provides a direct measure of which compounds in a mixture are detected by the insect's olfactory system.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live insect.

  • Electrode Placement: The base and the tip of the excised antenna are placed in contact with two microelectrodes. These electrodes are filled with a saline solution to ensure good electrical contact.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a specific semiochemical (the stimulus) is then introduced into this airstream for a short duration.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. When the antenna's olfactory receptor neurons are stimulated by a detected odorant, a change in this potential, known as the EAG response, is generated.

  • Data Analysis: The amplitude of the EAG response is proportional to the strength of the olfactory stimulation. By testing a range of semiochemicals, a profile of the insect's olfactory sensitivity can be created.

Visualizing Experimental and Biological Processes

To better illustrate the workflow of identifying bioactive semiochemicals and the underlying biological pathway of olfaction, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_identification Identification & Confirmation SPME Solid-Phase Microextraction (SPME) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Chemical Profile Solvent_Extraction Solvent Extraction Solvent_Extraction->GCMS EAG Electroantennography (EAG) GCMS->EAG Separated Compounds Bioactive_Compounds Identification of Bioactive Compounds EAG->Bioactive_Compounds Antennal Response Behavioral_Assays Behavioral Assays Bioactive_Compounds->Behavioral_Assays Candidate Semiochemicals

Workflow for the identification of bioactive semiochemicals.

Olfactory_Signaling_Pathway cluster_periphery Antennal Sensillum cluster_brain Insect Brain Odorant Odorant Molecule Pores Sensillar Pores Odorant->Pores OBP Odorant Binding Protein (OBP) Pores->OBP Enters Sensillum Lymph OR Odorant Receptor (OR) OBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transduction Mushroom_Bodies Mushroom Bodies Antennal_Lobe->Mushroom_Bodies Processing Behavior Behavioral Response Mushroom_Bodies->Behavior

Simplified insect olfactory signaling pathway.

Comparative Guide to the Evolutionary Significance of 9-Tetradecen-5-olide and Other Termite Queen Pheromones in Insect Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5Z,9S)-Tetradec-5-en-9-olide, a queen-specific volatile identified in the termite Silvestritermes minutus, and other significant termite queen pheromones. While direct comparative studies on the performance of these pheromones are currently limited in scientific literature, this document synthesizes available data to offer a comprehensive overview of their chemical nature, biological roles, and evolutionary implications.

Introduction to Termite Queen Pheromones

Queen pheromones are crucial for maintaining the social structure and reproductive hierarchy within termite colonies. These chemical signals, emitted by the queen, can influence the behavior and physiology of her nestmates, ensuring her reproductive dominance and the overall stability of the colony. The diversity in chemical structures of these pheromones across different termite species highlights distinct evolutionary pathways in their chemical communication systems.

Comparative Analysis of Key Termite Queen Pheromones

This section compares (5Z,9S)-Tetradec-5-en-9-olide with two other well-characterized termite queen pheromones: Heneicosane in Reticulitermes flavipes and the two-component volatile pheromone in Reticulitermes speratus.

Table 1: Quantitative Comparison of Termite Queen Pheromones

Feature(5Z,9S)-Tetradec-5-en-9-olideHeneicosanen-Butyl-n-butyrate & 2-Methyl-1-butanol
Termite Species Silvestritermes minutusReticulitermes flavipesReticulitermes speratus
Chemical Class Macrolide (Lactone)Saturated HydrocarbonEster & Alcohol
Volatility VolatileNon-volatile (contact)Volatile
Primary Function Queen-specific volatile signal[1]Queen and king recognition[2][3]Inhibition of new queen differentiation[4]
Observed Behavioral/Physiological Effects Queen-specific identifier.[1]Elicits worker retinue behavior (shaking and antennation) towards the queen and king.[2][3][5]Suppresses the development of new queens from workers and nymphs.[4]
Biosynthetic Origin (Putative) Fatty acid metabolismFatty acid metabolismLikely derived from fatty acid and amino acid metabolism

Experimental Protocols

Detailed methodologies are essential for the accurate study and comparison of insect pheromones. Below are protocols derived from key studies on the identification and behavioral analysis of termite queen pheromones.

3.1. Protocol for the Identification of (5Z,9S)-Tetradec-5-en-9-olide

This protocol is based on the methodology described by Dolejšová et al. (2018).

  • Insect Rearing and Sample Collection: Colonies of Silvestritermes minutus are maintained in the laboratory. Queens are carefully removed from the colony for analysis.

  • Solvent Extraction: The queen's body is washed with a non-polar solvent such as hexane to extract cuticular lipids and volatile compounds.

  • Solid Phase Microextraction (SPME): For headspace analysis of volatiles, a live queen is placed in a sealed vial, and an SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Both the solvent extract and the SPME fiber are analyzed by GC-MS. The gas chromatograph separates the different chemical components, and the mass spectrometer provides data on their molecular weight and fragmentation pattern, allowing for identification.

  • Structure Elucidation: The precise chemical structure, including stereochemistry, is determined using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with synthetically produced standards.

3.2. Proposed Standardized Bioassay for Comparative Behavioral Analysis

To facilitate a direct comparison of different queen pheromones, a standardized behavioral bioassay is proposed. This protocol integrates elements from studies on different termite species.

  • Experimental Arena: A circular petri dish (e.g., 9 cm diameter) lined with moistened filter paper serves as the bioassay arena.

  • Pheromone Application: A synthetic version of the pheromone to be tested is dissolved in an appropriate solvent (e.g., hexane) at a known concentration. A small, inert object (e.g., a glass bead or a piece of filter paper) is treated with the pheromone solution and the solvent is allowed to evaporate. A control object is treated with the solvent only.

  • Termite Introduction: A standardized group of worker termites (e.g., 50 individuals) from a queenless colony is introduced into the center of the arena.

  • Behavioral Observation: The behavior of the workers towards the pheromone-treated and control objects is recorded for a set period (e.g., 10 minutes). Key behaviors to quantify include:

    • Attraction: The number of workers within a defined radius of each object at specific time points.

    • Aggregation/Arrestment: The duration individual workers spend in contact with or in close proximity to each object.

    • Specific Behaviors: The frequency and duration of specific behaviors such as antennation (touching with antennae) and shaking, which can indicate recognition.

  • Data Analysis: Statistical tests (e.g., t-test, ANOVA) are used to compare the behavioral responses to the pheromone-treated and control objects.

Signaling Pathways and Experimental Workflows

4.1. Proposed Standardized Experimental Workflow for Pheromone Comparison

The following diagram illustrates a standardized workflow for comparing the behavioral effects of different termite queen pheromones.

G cluster_prep Pheromone Preparation cluster_assay Behavioral Bioassay cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Synthetic Pheromone A A1 Apply to Inert Substrate P1->A1 P2 Synthetic Pheromone B P2->A1 P3 Control (Solvent) P3->A1 A2 Introduce Worker Termites A1->A2 A3 Record Behavioral Responses A2->A3 D1 Quantify Attraction A3->D1 D2 Quantify Aggregation A3->D2 D3 Quantify Specific Behaviors A3->D3 D4 Statistical Comparison D1->D4 D2->D4 D3->D4 C1 Comparative Efficacy D4->C1

Caption: Standardized workflow for comparing termite queen pheromones.

4.2. Generalized Signaling Pathway of Termite Queen Pheromones

This diagram illustrates the general signaling pathway from the queen's production of a pheromone to the resulting behavioral and physiological changes in the colony.

G cluster_queen Queen Termite cluster_colony Colony Environment cluster_worker Worker Termite cluster_response Colony-Level Effects Q1 Pheromone Biosynthesis Q2 Pheromone Release Q1->Q2 E1 Pheromone Dispersal (Volatile or Contact) Q2->E1 W1 Pheromone Perception (Antennal Receptors) E1->W1 W2 Signal Transduction W1->W2 W3 Behavioral/Physiological Response W2->W3 R1 Queen Recognition & Retinue Behavior W3->R1 R2 Inhibition of New Queen Development W3->R2 R3 Maintenance of Colony Homeostasis R1->R3 R2->R3

Caption: Generalized queen pheromone signaling in termites.

Evolutionary Significance and Future Directions

The chemical diversity of termite queen pheromones suggests that different evolutionary pressures have shaped the communication systems in different termite lineages. Volatile pheromones like (5Z,9S)-Tetradec-5-en-9-olide may be more effective in the complex, three-dimensional nests of some higher termites, while contact-based cues like heneicosane may be sufficient in other species.

The evolution of these signaling systems is a fertile area for future research. Key questions include understanding the specific enzymes and genetic pathways responsible for the biosynthesis of these diverse compounds and identifying the corresponding receptors in the worker termites' antennae. Furthermore, direct comparative studies using standardized bioassays are crucial to quantitatively assess the efficacy and specificity of these different pheromones. Such research will not only deepen our understanding of insect sociality but may also open new avenues for the development of targeted and environmentally benign pest control strategies.

References

Safety Operating Guide

Proper Disposal of 9-Tetradecen-5-olide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information on the proper disposal procedures for 9-Tetradecen-5-olide, emphasizing safety, regulatory compliance, and environmental responsibility.

While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 15456-70-9) is not readily found, general principles of chemical waste management for laboratory-grade organic compounds should be strictly followed. The information presented here is based on these established best practices. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and facilities.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A laboratory coat.

Waste this compound should be collected in a designated, leak-proof container that is compatible with organic compounds. The container must be clearly labeled with the full chemical name, CAS number, and any known hazard warnings. Store this waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, pending disposal.

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company, facilitated by your institution's EHS office.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Container Labeling: Ensure the waste container is accurately and fully labeled. This is a critical step for the safety of waste handlers and for regulatory compliance.

  • Contact EHS: Notify your institution's Environmental Health & Safety department about the waste you have generated. Provide them with all necessary information, including the chemical name, CAS number, and quantity.

  • Follow Institutional Procedures: Adhere to your institution's specific protocols for the storage, pickup, and disposal of chemical waste. They will provide guidance on the necessary paperwork and scheduling for waste collection.

  • Professional Disposal: Your EHS department will arrange for the collection of the waste by a certified hazardous waste management company. These professionals are equipped to handle and transport chemical waste safely and in accordance with all federal, state, and local regulations. The typical final disposition for this type of organic chemical is high-temperature incineration.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound within a laboratory setting.

cluster_Lab In the Laboratory cluster_EHS Institutional EHS Coordination cluster_Disposal Professional Waste Management A Generation of This compound Waste B Don Appropriate PPE A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Waste Area C->D E Notify EHS of Waste D->E F Schedule Waste Pickup E->F G Collection by Licensed Hazardous Waste Vendor F->G H Transportation to Disposal Facility G->H I Final Disposal via Incineration H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and compliance by consulting your institution's specific guidelines.

Personal protective equipment for handling 9-Tetradecen-5-olide

Author: BenchChem Technical Support Team. Date: November 2025

Physical and Chemical Properties

A summary of the known quantitative data for 9-Tetradecen-5-olide is presented in the table below. This information is crucial for understanding its physical behavior and for planning experimental setups.

PropertyValue
Molecular FormulaC₁₄H₂₄O₂
Molecular Weight224.34 g/mol
AppearanceColorless clear liquid
Specific Gravity0.921 - 0.952 @ 20°C
Refractive Index1.445 - 1.472 @ 20°C
Boiling Point344 - 345 °C @ 760 mmHg (estimated)
Vapor Pressure0.000067 mmHg @ 25°C (estimated)
Flash Point143.10 °C (290.00 °F) (estimated)
SolubilityInsoluble in water; soluble in alcohol

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is recommended, based on guidelines for similar aliphatic lactones.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsConforming to EN166 or OSHA 29 CFR 1910.133 standards.[1]
Chemical Safety GogglesTo be worn when there is a risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.[1]
Laboratory CoatTo be worn over personal clothing to protect against spills.
Respiratory Protection Not generally required under normal use with adequate ventilation.A respirator may be necessary for large spills or in poorly ventilated areas. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1]

Operational Plan for Handling

Adherence to a strict operational plan is critical for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use of a chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency plan in place and be familiar with the location of safety equipment, such as eyewash stations and safety showers.

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mist.[2][3] Use the smallest quantities necessary for the experiment.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: While aliphatic lactones are generally considered to have low toxicity, it is prudent to treat all chemical waste as hazardous unless confirmed otherwise.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal company. Do not pour down the drain or dispose of with regular trash.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory experiment, from preparation to disposal.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (e.g., Fume Hood) B->C D Measure and Dispense this compound C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F Proceed to Cleanup G Dispose of Waste F->G H Remove PPE and Wash Hands G->H

A typical laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.